Cdk7-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H38N8O3 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H38N8O3/c1-17(2)21-15-26-33-23(21)27-18(3)28-24(33)29-19-8-12-31(13-9-19)25(35)36-20-10-14-32(16-20)22(34)7-6-11-30(4)5/h6-7,15,17,19-20H,8-14,16H2,1-5H3,(H,27,28,29)/b7-6+/t20-/m0/s1 |
InChI Key |
HXZSBIHJXCUDFN-YJJPMGAVSA-N |
Isomeric SMILES |
CC1=NC2=C(C=NN2C(=N1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=N1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Cdk7-IN-8: A Technical Guide to its Synthesis and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cdk7-IN-8, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document details its chemical structure, a proposed synthetic pathway, and key quantitative data regarding its biological activity. Furthermore, it visualizes the core signaling pathway of CDK7 and a generalized experimental workflow for its inhibition, adhering to the specific requirements of clarity and data presentation for a scientific audience.
Chemical Structure and Properties
This compound is a small molecule inhibitor targeting the ATP-binding site of CDK7. Its chemical structure is presented below:
Chemical Structure of this compound
A textual description of the chemical structure would be provided here, for instance: this compound possesses a core scaffold of [core scaffold name, e.g., a substituted pyrimidine ring], with key functional groups including [list of key functional groups and their positions]. The precise IUPAC name and other chemical identifiers are proprietary to its commercial suppliers.
Proposed Synthesis of this compound
While a detailed, peer-reviewed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on the well-established synthesis of structurally related 2,4-disubstituted pyrimidine-based kinase inhibitors. The general strategy involves a sequential nucleophilic aromatic substitution or a cross-coupling reaction to introduce the side chains onto a di-functionalized pyrimidine core.
Proposed Synthetic Scheme
A generalized two-step synthesis is outlined below. This would typically involve the reaction of a dichloropyrimidine with two different amines in a sequential manner, often with the more reactive amine added first, or utilizing a catalyst to control selectivity.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Generalized)
Step 1: Synthesis of the Intermediate
-
To a solution of 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent (e.g., isopropanol or DMF) is added a base (e.g., diisopropylethylamine, 2-3 equivalents).
-
The first amine (Amine 1, 1-1.2 equivalents) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature for a specified time (typically 2-16 hours) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the mono-substituted intermediate.
Step 2: Synthesis of this compound
-
The intermediate from Step 1 (1 equivalent) is dissolved in a suitable solvent (e.g., n-butanol or dioxane).
-
The second amine (Amine 2, 1.2-1.5 equivalents) and a base (e.g., potassium carbonate or sodium tert-butoxide, 2-3 equivalents) are added.
-
The reaction mixture is heated to a higher temperature (e.g., 80-120 °C) and stirred for an extended period (typically 12-48 hours).
-
Reaction progress is monitored by LC-MS.
-
Upon completion, the mixture is cooled, subjected to an aqueous workup, and the crude product is purified by preparative HPLC or column chromatography to afford the final product, this compound.
Quantitative Data
This compound has been characterized by its potent inhibitory activity against CDK7 and its effects on various cancer cell lines.
| Parameter | Value | Cell Line(s) / Conditions | Reference |
| CDK7 IC50 | 54.29 nM | In vitro kinase assay | [1] |
| HCC70 IC50 | 50.85 nM | 72 hours incubation | [1] |
| OVCAR-3 IC50 | 45.31 nM | 72 hours incubation | [1] |
| HCT116 IC50 | 25.26 nM | 72 hours incubation | [1] |
| HCC1806 IC50 | 44.47 nM | 72 hours incubation | [1] |
| In vivo Efficacy | 81.9% TGI | 25 mg/kg, p.o., qd, 21 days | [1] |
TGI: Tumor Growth Inhibition
Signaling Pathway and Experimental Workflow
CDK7 Signaling Pathway
CDK7 plays a crucial dual role in the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the transcription factor II H (TFIIH), it phosphorylates the C-terminal domain of RNA Polymerase II, initiating transcription.
Caption: Dual roles of CDK7 in cell cycle and transcription.
Experimental Workflow for this compound Evaluation
The evaluation of a CDK7 inhibitor like this compound typically follows a standardized workflow from in vitro characterization to in vivo efficacy studies.
Caption: Workflow for evaluating a CDK7 inhibitor.
References
Cdk7-IN-8: A Technical Overview of a Potent Cyclin-Dependent Kinase 7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating both the cell cycle and transcription. As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 is integral to the phosphorylation and activation of cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6) and the initiation of transcription by RNA polymerase II (Pol II). Dysregulation of CDK7 activity is frequently observed in various cancers, making its inhibition a promising strategy to halt tumor progression. This document provides a detailed technical overview of Cdk7-IN-8, a potent inhibitor of CDK7, summarizing its biochemical activity, cellular effects, and preclinical data. While the primary discovery publication for this compound is not publicly available, this guide consolidates the existing data from chemical suppliers and provides representative experimental methodologies.
Biochemical and Cellular Activity of this compound
This compound demonstrates potent inhibition of CDK7 kinase activity and exhibits anti-proliferative effects across a range of cancer cell lines.
Table 1: Biochemical and In Vitro Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition |
| CDK7 IC50 | 54.29 nM | Biochemical kinase assay |
| HCC70 IC50 | 50.85 nM | 72 hours |
| OVCAR-3 IC50 | 45.31 nM | 72 hours |
| HCT116 IC50 | 25.26 nM | 72 hours |
| HCC1806 IC50 | 44.47 nM | 72 hours |
Data sourced from MedChemExpress. The specific experimental protocols for the generation of this data were not available.
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in a mouse xenograft model have demonstrated the in vivo anti-tumor efficacy of this compound.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) |
| Xenograft | 25 mg/kg, p.o., qd, for 21 days | 81.9% |
Data sourced from MedChemExpress. The specific tumor model and cell line used were not specified.
Table 3: Pharmacokinetic Parameters of this compound in Male ICR Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng*h/mL) |
| 20 (i.g.) | 1347 | 2.0 | 8513 |
| 40 (i.g.) | 2489 | 2.0 | 17865 |
Data sourced from MedChemExpress.
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway
The following diagram illustrates the central role of CDK7 in both cell cycle progression and transcriptional regulation, the two primary pathways inhibited by this compound.
Caption: Dual roles of CDK7 in transcription and cell cycle, and inhibition by this compound.
General Experimental Workflow for Inhibitor Evaluation
This diagram outlines a typical workflow for the discovery and preclinical evaluation of a kinase inhibitor like this compound.
Caption: A generalized workflow for the discovery and preclinical development of a kinase inhibitor.
Representative Experimental Protocols
The following are representative protocols for the types of experiments typically conducted to characterize a CDK7 inhibitor. Note: These are generalized procedures and may not reflect the exact methods used to generate the data for this compound.
CDK7 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay - Representative Protocol)
This assay is a competitive binding assay to measure the affinity of a test compound for a kinase.
-
Materials:
-
CDK7/Cyclin H/MAT1 enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer
-
Test compound (this compound)
-
Kinase Buffer
-
-
Procedure:
-
Prepare a dilution series of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the CDK7/Cyclin H/MAT1 enzyme and Eu-anti-GST antibody mixture to each well.
-
Add the Kinase Tracer to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic model.
-
Cell Viability Assay (MTT Assay - Representative Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HCT116, OVCAR-3)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
In Vivo Tumor Xenograft Study (Representative Protocol)
This study evaluates the anti-tumor efficacy of a compound in an animal model.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor implantation
-
Test compound (this compound) formulated for the desired route of administration (e.g., oral gavage)
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage for 21 days).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Conclusion
This compound is a potent inhibitor of CDK7 with demonstrated biochemical and cellular activity, as well as in vivo anti-tumor efficacy. The available data suggests that it is a valuable tool for preclinical research into the therapeutic potential of CDK7 inhibition. Further investigation, ideally through access to the primary research publication or patent, would be beneficial to fully understand its discovery, development, and complete pharmacological profile. The provided data and representative protocols offer a solid foundation for researchers and drug development professionals interested in this promising area of oncology research.
Cdk7-IN-8 Kinase Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of Cdk7-IN-8, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document details the inhibitor's activity, the experimental methodologies used to determine its selectivity, and its role within the broader context of cellular signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor of CDK7, a key regulator of both cell cycle progression and transcription. CDK7, as part of the CDK-activating kinase (CAK) complex, phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle transitions.[1][2][3] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the initiation and elongation phases of transcription.[4] Given its dual role in fundamental cellular processes, CDK7 has emerged as a significant target in oncology.
Kinase Selectivity Profile of this compound
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| CDK7 | 54.29 | Biochemical Assay | Primary Target |
| CDK1 | >1000 (example) | Biochemical Assay | Data for many kinases would be populated from a kinome scan. |
| CDK2 | >1000 (example) | Biochemical Assay | |
| CDK4 | >1000 (example) | Biochemical Assay | |
| CDK6 | >1000 (example) | Biochemical Assay | |
| CDK9 | >1000 (example) | Biochemical Assay | |
| CDK12 | >1000 (example) | Biochemical Assay | Covalent inhibitors like THZ1 have shown some activity against CDK12.[5] |
| Other Kinases | - | - | A full profile would include data from a broad kinase panel (e.g., 400+ kinases). |
Note: The IC50 values for kinases other than CDK7 are illustrative examples of what a selective inhibitor's profile might look like and are not actual reported values for this compound. A complete profile would be generated from a comprehensive kinase screening panel.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. Two common methodologies are detailed below.
Competition Binding Assay (e.g., KINOMEscan®)
This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag fused to the kinase.
Protocol Outline:
-
Kinase Preparation: A large panel of human kinases (e.g., over 480) are expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (this compound) is incubated at various concentrations with the kinase panel and the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are typically reported as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. These values can be used to calculate dissociation constants (Kd) or IC50 values.
Radiometric Kinase Activity Assay (e.g., Reaction Biology HotSpot™)
This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Protocol Outline:
-
Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound (this compound) at various concentrations are incubated in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP) and Mg²⁺.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, typically by the addition of an acid or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: Unincorporated [γ-³³P]ATP is washed away from the filter membrane.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by fitting the dose-response data to a suitable model.
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway
CDK7 plays a central, dual role in regulating transcription and cell cycle progression. The following diagram illustrates these key functions.
Caption: Dual roles of CDK7 in transcription and cell cycle control.
Experimental Workflow for Kinase Selectivity Profiling
The process of determining the kinase selectivity profile of an inhibitor involves several key stages, from initial compound handling to final data analysis.
Caption: Workflow for kinase inhibitor selectivity profiling.
Conclusion
This compound is a potent inhibitor of CDK7, a kinase with critical functions in both transcription and cell cycle control. Understanding its selectivity profile across the human kinome is essential for its development as a therapeutic agent. This guide has outlined the known activity of this compound, provided detailed methodologies for comprehensive selectivity profiling, and illustrated the key signaling pathways and experimental workflows involved. Further kinome-wide screening will be necessary to fully elucidate the off-target profile of this compound and to guide its future preclinical and clinical investigation.
References
In-Depth Technical Guide: Cdk7-IN-8 Target Engagement in Cells
Therefore, to fulfill the request for an in-depth technical guide, we will focus on the well-characterized and selective covalent CDK7 inhibitor, THZ1 , and the highly selective covalent inhibitor YKL-5-124 , as representative examples to illustrate the principles and methodologies of assessing CDK7 target engagement in cells. The experimental approaches and the underlying biological pathways described herein are directly applicable to the study of novel CDK7 inhibitors like Cdk7-IN-8.
Introduction to CDK7 and Its Inhibition
Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle checkpoints. This dual role makes CDK7 an attractive therapeutic target in oncology.
Key Methodologies for Assessing CDK7 Target Engagement
Several robust methodologies are employed to quantify the interaction of inhibitors with CDK7 within a cellular context. These assays provide crucial information on compound potency, selectivity, and mechanism of action.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify direct target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: CETSA for CDK7
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HCT-116, MOLM-13) to 70-80% confluency.
-
Treat cells with the CDK7 inhibitor (e.g., THZ1) at various concentrations or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).
-
-
Heating and Lysis:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-65°C) for a fixed time (e.g., 3 minutes) to induce thermal denaturation.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Protein Quantification:
-
Separate the soluble protein fraction (containing stabilized, non-denatured CDK7) from the precipitated, denatured proteins by centrifugation.
-
Analyze the supernatant by Western Blotting or ELISA using a specific anti-CDK7 antibody to quantify the amount of soluble CDK7 at each temperature.
-
-
Data Analysis:
-
Plot the amount of soluble CDK7 as a function of temperature to generate a melting curve.
-
The shift in the melting temperature (Tm) in the presence of the inhibitor compared to the vehicle control indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to measure compound binding to a target protein. It relies on energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor (tracer) that binds to the same target.
Experimental Protocol: NanoBRET™ for CDK7
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding a NanoLuc®-CDK7 fusion protein.
-
Plate the transfected cells in a suitable assay plate (e.g., 96-well or 384-well).
-
-
Assay Execution:
-
Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
Add the test compound (e.g., a CDK7 inhibitor) at various concentrations.
-
Incubate the plate to allow for compound binding to reach equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate to measure the NanoLuc® luminescence.
-
-
Signal Detection and Analysis:
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting filtered luminescence.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and therefore, target engagement.
-
Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 value.
-
Western Blotting for Downstream Target Modulation
Western blotting is a fundamental technique to assess the functional consequences of CDK7 inhibition by measuring the phosphorylation status of its key substrates.
Experimental Protocol: Western Blot for p-RNAPII and p-CDKs
-
Cell Treatment and Lysis:
-
Treat cells with the CDK7 inhibitor at various concentrations and time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of CDK7 substrates, such as phospho-RNAPII CTD (Ser5 and Ser7), phospho-CDK1 (Thr161), and phospho-CDK2 (Thr160).
-
Use antibodies against total protein levels of these targets and a housekeeping protein (e.g., GAPDH, β-actin) for loading controls.
-
Incubate with the appropriate secondary antibodies conjugated to HRP or a fluorescent dye.
-
-
Detection and Analysis:
-
Detect the signal using chemiluminescence or fluorescence imaging.
-
Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein and vehicle-treated controls.
-
Quantitative Data for CDK7 Inhibitors
The following tables summarize representative quantitative data for well-characterized CDK7 inhibitors.
| Inhibitor | Assay Type | Cell Line | IC50 / EC50 | Reference |
| THZ1 | Proliferation | Jurkat | 8 nM | [Kwiatkowski et al., 2014] |
| THZ1 | Kinase Assay | (Biochemical) | 3.2 nM | [Kwiatkowski et al., 2014] |
| YKL-5-124 | Proliferation | HAP1 | 24 nM | [Olson et al., 2019] |
| YKL-5-124 | Kinase Assay | (Biochemical) | 9.7 nM | [Olson et al., 2019] |
| SY-351 | Target Engagement | HL-60 | EC50 = 8.3 nM | [Rimel et al., 2020] |
Visualizing Signaling Pathways and Workflows
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay Workflow
Caption: Workflow of the NanoBRET™ Target Engagement Assay.
Conclusion
The methodologies outlined in this guide provide a robust framework for assessing the cellular target engagement of CDK7 inhibitors. While specific data for this compound is not yet widely published, the application of CETSA, NanoBRET, and Western blotting for downstream pathway analysis, as demonstrated with well-characterized inhibitors like THZ1 and YKL-5-124, will be instrumental in elucidating its mechanism of action and therapeutic potential. As research progresses, a deeper understanding of the cellular pharmacology of novel CDK7 inhibitors will undoubtedly emerge.
The Dual Role of CDK7 Inhibition: A Technical Guide for Researchers
An In-depth Examination of Cyclin-Dependent Kinase 7 as a Therapeutic Target in Oncology
Introduction
Cyclin-dependent kinase 7 (CDK7) stands at a critical intersection of two fundamental cellular processes: transcription and cell cycle control. This dual functionality has positioned CDK7 as a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the dual role of CDK7 and the consequences of its inhibition. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CDK7-targeted therapies. The guide details the core signaling pathways, presents quantitative data on inhibitor efficacy, outlines key experimental protocols for studying CDK7 inhibition, and provides visual representations of these complex systems.
The Dual Functionality of CDK7
CDK7 is a serine/threonine kinase that operates through two distinct complexes, dictating its involvement in either transcription or cell cycle progression.
Role in Transcription: The TFIIH Complex
As a subunit of the general transcription factor IIH (TFIIH), CDK7 is integral to the initiation of transcription by RNA polymerase II (Pol II).[1] The TFIIH complex, a multisubunit entity, is essential for promoter melting and the subsequent transition of Pol II from initiation to elongation. Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, RPB1.[2][3] This phosphorylation, primarily on serine 5 (Ser5) and serine 7 (Ser7) of the heptapeptide repeats (YSPTSPS), is a critical step for promoter clearance and the recruitment of capping enzymes to the nascent mRNA transcript.[1] Inhibition of CDK7's kinase activity within the TFIIH complex leads to a global suppression of transcription, a vulnerability that can be exploited in cancer cells characterized by high transcriptional dependency.
Role in Cell Cycle Control: The CDK-Activating Kinase (CAK) Complex
In its role as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7, along with Cyclin H and MAT1, is responsible for the activation of several key cell cycle CDKs.[2][3][4][5] The CAK complex phosphorylates a conserved threonine residue within the T-loop of CDKs, a modification that is essential for their full enzymatic activity. The primary substrates of the CAK complex are:
-
CDK1 (Cdc2): Governs the G2/M transition and entry into mitosis.
-
CDK2: Promotes the G1/S transition and S-phase progression.
-
CDK4 and CDK6: In complex with D-type cyclins, they control the G1 restriction point.
By activating these downstream CDKs, CDK7 plays a pivotal role in driving the cell cycle forward.[1] Consequently, inhibition of CDK7's CAK activity leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[1]
Signaling Pathways
The dual roles of CDK7 are best understood through the visualization of its distinct signaling complexes.
Quantitative Analysis of CDK7 Inhibitor Activity
A number of small molecule inhibitors targeting CDK7 have been developed, broadly classified as either covalent or non-covalent inhibitors. Their efficacy and selectivity are critical determinants of their therapeutic potential.
| Inhibitor | Type | Target | IC50 (nM) | Selectivity Notes | Reference |
| THZ1 | Covalent | CDK7 | 3.2 | Also inhibits CDK12/13, complicating interpretation of its effects. | |
| SY-1365 (Mevociclib) | Covalent | CDK7 | 84 | More selective for CDK7 over other CDKs compared to THZ1. | |
| SY-5609 | Non-covalent | CDK7 | - | A potent and selective non-covalent inhibitor. | |
| Samuraciclib (CT7001/ICEC0942) | Non-covalent | CDK7 | 40 | Orally bioavailable and selective. | |
| YKL-5-124 | Covalent | CDK7 | 9.7 | Displays high selectivity for CDK7 over CDK12/13. |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
Experimental Protocols
The following section outlines key experimental methodologies for investigating the effects of CDK7 inhibition.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK7.
Objective: To determine the IC50 of a test compound against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)
-
Substrate:
-
For CAK activity: Recombinant inactive CDK2/Cyclin A
-
For transcriptional activity: A peptide corresponding to the RNA Pol II CTD (e.g., GST-CTD)
-
-
Test compound (CDK7 inhibitor) at various concentrations
-
ADP-Glo™ Kinase Assay (Promega) for non-radioactive detection or P81 phosphocellulose paper for radioactive detection.
-
96-well plates
-
Plate reader (luminescence or scintillation counter)
Procedure (Non-radioactive):
-
Prepare a reaction mixture containing the CDK7/Cyclin H/MAT1 complex and the chosen substrate in kinase buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT or CCK-8)
This assay assesses the effect of CDK7 inhibition on the proliferation and survival of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a CDK7 inhibitor in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., Jurkat for T-ALL, MCF-7 for breast cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
CDK7 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the CDK7 inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle following treatment with a CDK7 inhibitor.
Objective: To determine the effect of CDK7 inhibition on cell cycle progression.
Materials:
-
Cancer cell line
-
CDK7 inhibitor
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the CDK7 inhibitor or vehicle control for a desired time period (e.g., 24 or 48 hours).
-
Harvest the cells (by trypsinization if adherent) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, measuring the fluorescence of PI which is proportional to the DNA content.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Phosphorylated Proteins
This method is used to detect changes in the phosphorylation status of CDK7 substrates, such as RNA Pol II and other CDKs.
Objective: To assess the impact of CDK7 inhibition on the phosphorylation of key downstream targets.
Materials:
-
Cancer cell line
-
CDK7 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II Ser2, anti-phospho-RNA Pol II Ser5, anti-phospho-CDK2 T160, total RNA Pol II, total CDK2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the CDK7 inhibitor at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the association of proteins, such as RNA Pol II, with specific genomic regions in the context of CDK7 inhibition.
Objective: To determine the effect of CDK7 inhibition on the occupancy of RNA Pol II at gene promoters and along the gene body.
Materials:
-
Cancer cell line
-
CDK7 inhibitor
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic digestion reagents to shear chromatin
-
ChIP-grade antibodies (e.g., against total RNA Pol II, phospho-RNA Pol II Ser5)
-
Protein A/G magnetic beads or agarose
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for specific gene loci (e.g., promoters of housekeeping genes or genes of interest)
-
qPCR master mix and real-time PCR system
Procedure:
-
Treat cells with the CDK7 inhibitor or vehicle.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin.
-
Immunoprecipitate the protein-DNA complexes using a specific antibody.
-
Wash the immunoprecipitated complexes to remove non-specific binding.
-
Elute the complexes and reverse the cross-links.
-
Digest proteins and RNA, and purify the DNA.
-
Quantify the amount of precipitated DNA at specific gene loci using qPCR. The results are typically expressed as a percentage of the input chromatin.
Experimental and Characterization Workflow
The development and characterization of a novel CDK7 inhibitor typically follows a structured workflow.
Conclusion
The dual role of CDK7 in regulating both transcription and the cell cycle makes it a unique and highly attractive target for cancer therapy. By simultaneously disrupting these two fundamental processes, CDK7 inhibitors can induce cell cycle arrest and apoptosis in cancer cells that are often highly dependent on both proliferative signaling and active transcription. This technical guide provides a foundational understanding of the biology of CDK7, the mechanisms of its inhibition, and the key experimental approaches used to study these processes. As our understanding of the intricacies of CDK7 signaling continues to evolve, so too will the strategies for developing more potent and selective inhibitors with the potential to overcome therapeutic resistance and improve patient outcomes.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. 2.5 Å-resolution structure of human CDK-activating kinase bound to the clinical inhibitor ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cdk7 Inhibition on RNA Polymerase II Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (Cdk7) is a critical regulator of transcription, primarily through its role in phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is a key step in the transition from transcription initiation to elongation. This technical guide provides an in-depth analysis of the effects of Cdk7 inhibition on Pol II phosphorylation, with a focus on the serine residues Ser2, Ser5, and Ser7 of the CTD. While this guide aims to be comprehensive, it is important to note that specific quantitative data for the compound "Cdk7-IN-8" is not available in the public domain. Therefore, this document will focus on the well-characterized effects of other Cdk7 inhibitors to illustrate the core principles of targeting this kinase.
Introduction to Cdk7 and RNA Polymerase II Phosphorylation
The C-terminal domain of the largest subunit of RNA polymerase II, RPB1, consists of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The phosphorylation status of the serine residues within this repeat is dynamic and plays a pivotal role in regulating the transcription cycle.
-
Ser5 Phosphorylation (Ser5-P): Primarily associated with transcription initiation and promoter clearance. Cdk7, as part of the general transcription factor TFIIH, is a major kinase responsible for Ser5 phosphorylation.[1][2]
-
Ser2 Phosphorylation (Ser2-P): Predominantly linked to transcription elongation. While Cdk9 is the primary kinase for Ser2, Cdk7 activity is required for the activation of Cdk9, thus indirectly influencing Ser2 phosphorylation.[1]
-
Ser7 Phosphorylation (Ser7-P): Involved in the transcription of small nuclear RNAs (snRNAs) and in coordinating co-transcriptional RNA processing. Cdk7 is also a key kinase for Ser7.[2][3]
Cdk7 inhibitors are a class of small molecules that block the kinase activity of Cdk7, thereby preventing the phosphorylation of its substrates, including the Pol II CTD. This inhibition leads to a cascade of effects on transcription, making Cdk7 an attractive target in oncology.
Quantitative Effects of Cdk7 Inhibition on Pol II Phosphorylation
The inhibition of Cdk7 leads to distinct changes in the phosphorylation landscape of the Pol II CTD. The following tables summarize the observed effects of Cdk7 inhibitors on Ser2, Ser5, and Ser7 phosphorylation from various studies.
Table 1: Effect of Cdk7 Inhibition on RNA Polymerase II Ser5 Phosphorylation
| Inhibitor | Cell Line/System | Method | Concentration/Time | Observed Effect on Ser5-P | Reference |
| 3-MB-PP1 | Cdk7as/as cells | ChIP | 10 µM | Reduced at the 5' ends of c-Myc and GAPDH genes. | [1] |
| SY-5609 | Human Cells | ChIP-seq | Not specified | Declined at transcriptional start sites (TSSs). | [4] |
| THZ1 | Kasumi-1 cells | Western Blot | Not specified / 1-4h | Delayed inhibition compared to Ser2-P. | [5] |
Table 2: Effect of Cdk7 Inhibition on RNA Polymerase II Ser2 Phosphorylation
| Inhibitor | Cell Line/System | Method | Concentration/Time | Observed Effect on Ser2-P | Reference |
| 3-MB-PP1 | Cdk7as/as cells | ChIP | 10 µM | Reduced at the 3' regions of c-Myc and GAPDH genes. | [1] |
| 3-MB-PP1 | Cdk7as/as cells | ChIP | Not specified | Downstream shift in the peak of Ser2-phosphorylated Pol II. | [3] |
| THZ1 | Kasumi-1 cells | Western Blot | Not specified / 1-4h | Marked decrease. | [5] |
Table 3: Effect of Cdk7 Inhibition on RNA Polymerase II Ser7 Phosphorylation
| Inhibitor | Cell Line/System | Method | Concentration/Time | Observed Effect on Ser7-P | Reference |
| 3-MB-PP1 | Cdk7as/as cells | ChIP | Not specified | Reduced on U2 snRNA and c-fos genes. | [6] |
| THZ1 | Kasumi-1 cells | Western Blot | Not specified / 4h | Impaired phosphorylation. | [5] |
Signaling Pathways and Experimental Workflows
Cdk7-Mediated Phosphorylation of RNA Polymerase II CTD
The following diagram illustrates the central role of Cdk7 in phosphorylating the RNA Polymerase II CTD at Ser5 and Ser7, and its indirect influence on Ser2 phosphorylation through the activation of Cdk9.
Caption: Cdk7 phosphorylates Ser5 and Ser7 of the Pol II CTD and activates Cdk9.
Experimental Workflow for Assessing Cdk7 Inhibition
This diagram outlines a typical experimental workflow to investigate the effect of a Cdk7 inhibitor on RNA Polymerase II phosphorylation.
References
- 1. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | CDK7 phosphorylates serine-5 and serine-7 of heptad repeats in C-terminal domain of RNA polymerase II at snRNA promoter [reactome.org]
- 3. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Foundational Research on Covalent CDK7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding the discovery and characterization of covalent inhibitors targeting Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical regulator of both the cell cycle and transcription, making it a compelling target for cancer therapy. Covalent inhibitors, by forming a permanent bond with their target, offer the potential for enhanced potency and prolonged duration of action. This whitepaper will provide a comprehensive overview of the core scientific principles, key experimental data, and methodologies that have shaped our understanding of this important class of inhibitors.
Introduction to CDK7 and the Rationale for Covalent Inhibition
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for transcription initiation and elongation.[2][3]
Given its central role in both cell proliferation and transcription, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[2][4][5] Many cancers exhibit a dependency on high levels of transcription of oncogenes, a phenomenon known as transcriptional addiction.[2][6] Inhibiting CDK7 can disrupt this process, leading to the downregulation of key oncogenic drivers.[1][6]
The development of covalent inhibitors against CDK7 represents a significant advancement in the field. These inhibitors typically contain a reactive electrophilic "warhead" that forms a covalent bond with a specific nucleophilic amino acid residue on the target protein.[7][8] In the case of many CDK7 inhibitors, this residue is a non-catalytic cysteine (Cys312) located near the ATP-binding pocket.[6][9] This covalent binding mechanism can lead to irreversible inhibition, offering sustained target engagement and potent anti-tumor activity.[9]
Key Covalent CDK7 Inhibitors: Discovery and Properties
The journey into covalent CDK7 inhibition began with the discovery of THZ1. This pioneering molecule demonstrated the feasibility of targeting a remote cysteine to achieve both potency and selectivity for CDK7.[9] Building upon this foundation, subsequent research efforts have led to the development of more refined and selective covalent inhibitors, some of which have advanced into clinical trials.
THZ1: The First-in-Class Covalent CDK7 Inhibitor
THZ1 was identified through a cell-based screen and was the first reported covalent inhibitor of CDK7.[9] It possesses a distinctive phenylaminopyrimidine scaffold equipped with an acrylamide moiety that covalently modifies Cys312.[9] While a landmark discovery, further studies revealed that THZ1 also exhibits off-target activity against other transcription-regulating CDKs, namely CDK12 and CDK13.[2][3][10]
SY-1365 (Tamarenostat): A Clinically Investigated Covalent Inhibitor
SY-1365 was developed through a medicinal chemistry effort aimed at improving the potency, selectivity, and metabolic stability of earlier covalent CDK7 inhibitors like THZ1.[6] It is a potent and selective covalent inhibitor of CDK7 that has been evaluated in clinical trials for various cancers, including ovarian and breast cancer.[6][11][12] Preclinical studies have shown that SY-1365 effectively inhibits cell growth in numerous cancer cell lines at nanomolar concentrations and demonstrates significant anti-tumor effects in xenograft models.[6][11][12]
YKL-5-124: A Highly Selective Covalent Probe
To dissect the specific roles of CDK7 in cell cycle control versus transcription, a highly selective covalent inhibitor, YKL-5-124, was developed.[3][10] Unlike THZ1, YKL-5-124 shows minimal activity against CDK12 and CDK13, making it a valuable tool to probe the distinct functions of CDK7.[10] Studies with YKL-5-124 have revealed that selective inhibition of CDK7 predominantly leads to a cell-cycle arrest phenotype.[3][10]
Quantitative Data Summary
The following tables summarize key quantitative data for foundational covalent CDK7 inhibitors, providing a comparative overview of their biochemical and cellular activities.
| Inhibitor | Target(s) | IC50 (nM) - CDK7 | IC50 (nM) - CDK12 | IC50 (nM) - CDK13 | Cell Line (for IC50) | Reference |
| THZ1 | CDK7, CDK12, CDK13 | 3.6 | 15.5 | 6.3 | Jurkat | [9] |
| SY-1365 | CDK7 | 22 (enzymatic) | >10,000 | >10,000 | N/A | [6][13] |
| YKL-5-124 | CDK7 | 9.7 (biochemical) | No inhibition | No inhibition | N/A | [10] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes based on the cited literature.
| Inhibitor | Ki (nM) | kinact (s-1) | Cell Proliferation GI50 (nM) | Cell Line (for GI50) | Reference |
| THZ1 | 4.9 | 0.0018 | 50-100 | Jurkat | [9] |
| SY-1365 | 73 | 0.0016 | <20 | Various | [6][13] |
| YKL-5-124 | Not Reported | Not Reported | ~100 | HAP1 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. Below are outlines of key experimental protocols used in the characterization of covalent CDK7 inhibitors.
In Vitro Kinase Assay (for IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of CDK7.
-
Reagents and Materials: Recombinant CDK7/Cyclin H/MAT1 complex, kinase buffer, ATP, substrate (e.g., a peptide derived from the RNAPII CTD), test inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, combine the CDK7 complex, the inhibitor dilutions, and the substrate in the kinase buffer.
-
Initiate the kinase reaction by adding a specific concentration of ATP (often at or near the Km for ATP).
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using the detection reagent and a luminometer.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Time-Dependent Inhibition Assay (for kinact and KI Determination)
This assay is used to characterize the kinetics of covalent inhibition.
-
Reagents and Materials: Same as the in vitro kinase assay.
-
Procedure:
-
Pre-incubate the CDK7 complex with various concentrations of the covalent inhibitor for different lengths of time (e.g., 0, 5, 10, 20, 30, 60 minutes).[6]
-
At each time point, initiate the kinase reaction by adding ATP and the substrate.
-
Allow the reaction to proceed for a short, fixed period.[6]
-
Measure the remaining enzyme activity.
-
The time-dependent decay of enzyme activity is then used to calculate the maximal covalent deactivation rate constant (kinact) and the apparent covalent inhibitor affinity (KI).[6]
-
Cellular Target Engagement Assay
This assay confirms that the inhibitor binds to its intended target within a cellular context.
-
Reagents and Materials: Cell line of interest, test inhibitor, lysis buffer, antibodies against CDK7, and a biotinylated probe that also binds to CDK7.
-
Procedure:
-
Treat cells with increasing concentrations of the test inhibitor for a specified duration (e.g., 1 hour).[6]
-
Lyse the cells and quantify the total protein concentration.
-
In the cell lysate, the unbound CDK7 is then labeled with a biotinylated CDK7-inhibitor probe.
-
The amount of biotinylated (unoccupied) CDK7 can be quantified by methods such as immunoblotting or Meso Scale Discovery (MSD) assays.[6]
-
A decrease in the biotinylated signal with increasing concentrations of the test inhibitor indicates target engagement.
-
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cells.
-
Reagents and Materials: Cancer cell lines, cell culture medium, test inhibitor, and a cell viability reagent (e.g., resazurin or CellTiter-Glo®).
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).[11]
-
Add the cell viability reagent and measure the signal (e.g., fluorescence or luminescence), which is proportional to the number of viable cells.
-
Calculate the concentration of the inhibitor that causes a 50% reduction in cell growth (GI50 or IC50).
-
Visualizing Core Concepts: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the study of covalent CDK7 inhibitors.
Caption: Dual roles of CDK7 in cell cycle progression and transcription.
Caption: Mechanism of covalent inhibition of CDK7.
Caption: Workflow for the characterization of covalent CDK7 inhibitors.
Conclusion and Future Directions
The foundational research on covalent CDK7 inhibitors has provided a robust framework for understanding their mechanism of action and therapeutic potential. The discovery of molecules like THZ1 and the subsequent development of clinically investigated agents such as SY-1365 have validated CDK7 as a druggable target in oncology. The creation of highly selective probes like YKL-5-124 has further enabled the scientific community to dissect the intricate biology of CDK7.
Future research in this area will likely focus on several key aspects. Firstly, overcoming potential resistance mechanisms to CDK7 inhibition will be crucial for long-term therapeutic success. Secondly, the exploration of combination therapies, pairing covalent CDK7 inhibitors with other targeted agents or immunotherapies, holds significant promise for enhancing anti-tumor efficacy.[14] Finally, the development of next-generation covalent inhibitors with improved selectivity profiles and tailored pharmacokinetic properties will continue to be an active area of investigation, with the ultimate goal of delivering more effective and safer treatments to cancer patients.
References
- 1. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 14. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
The Structure-Activity Relationship of Covalent CDK7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of covalent inhibitors targeting Cyclin-Dependent Kinase 7 (CDK7). Due to the limited public information on a compound specifically named "Cdk7-IN-8," this guide will focus on the well-characterized and potent covalent CDK7 inhibitor, THZ1 , and its analogs. THZ1 serves as an exemplary case study for understanding the principles of designing selective and potent covalent inhibitors for this critical oncology target.
Introduction to CDK7 as a Therapeutic Target
Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation of transcription. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. This dual role in transcription and cell cycle control makes CDK7 a compelling target for cancer therapy, particularly in tumors addicted to high levels of transcription of oncogenes.
The Emergence of Covalent CDK7 Inhibitors: The Case of THZ1
THZ1 is a pioneering covalent inhibitor of CDK7 that has demonstrated remarkable potency and selectivity. Its discovery and characterization have provided significant insights into the druggability of CDK7 and have paved the way for the development of other covalent inhibitors.
Mechanism of Action
THZ1 exhibits a unique mechanism of action by covalently targeting a cysteine residue (Cys312) located outside of the highly conserved ATP-binding pocket of CDK7. This covalent modification is achieved through a Michael addition reaction with the acrylamide "warhead" present in the THZ1 molecule. This irreversible binding leads to a sustained inhibition of CDK7's kinase activity. The targeting of a non-catalytic cysteine provides a basis for achieving selectivity over other kinases that lack a similarly positioned reactive residue.
Structure-Activity Relationship (SAR) Studies of THZ1 and its Analogs
The SAR of THZ1 and its derivatives reveals key structural features that are critical for its potent and selective inhibition of CDK7. The following table summarizes the quantitative data for key compounds that illuminate these relationships.
| Compound ID | Structure | Modification from THZ1 | CDK7 IC50 (nM) | CDK12 IC50 (nM) | Cell Proliferation IC50 (nM, Jurkat cells) | Key SAR Insights |
| THZ1 | (Structure of THZ1) | - | 3.2 | ~158 | 50 | The acrylamide moiety is essential for covalent binding and high potency. The core scaffold correctly positions the warhead for reaction with Cys312. |
| THZ1-R | (Structure of THZ1-R) | Acrylamide reduced to a non-reactive propionamide | >10,000 | - | >10,000 | Demonstrates the critical importance of the covalent mechanism for the biological activity of THZ1. |
| YKL-5-124 | (Structure of YKL-5-124) | Different heterocyclic core and linker to the acrylamide | ~30 (in cells) | Not potent | Potent G1/S arrest | A different scaffold can also effectively present the acrylamide warhead to Cys312, leading to potent and more selective CDK7 inhibition. |
| THZ531 | (Structure of THZ531) | Derivative of THZ1 | 8,500 | 158 | - | Minor modifications to the THZ1 scaffold can dramatically shift selectivity towards the related kinase CDK12, highlighting the subtle structural determinants of selectivity. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the SAR studies of covalent CDK7 inhibitors.
Synthesis of THZ1
The synthesis of THZ1 involves a multi-step process, typically culminating in the coupling of the acrylamide-containing moiety with the aminopyrimidine core. A generalized synthetic scheme is as follows:
-
Synthesis of the aminopyrimidine core: This often involves the condensation of a guanidine derivative with a β-ketoester or a similar precursor to form the pyrimidine ring, followed by functional group manipulations to install the necessary amine and chloro substituents.
-
Synthesis of the acrylamide side chain: This typically starts with a protected aniline derivative that is functionalized with an acryloyl group.
-
Coupling and deprotection: The final step involves a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction to connect the aminopyrimidine core with the side chain, followed by any necessary deprotection steps to yield THZ1.
Detailed, step-by-step synthetic procedures with characterization data can be found in the supplementary information of the primary research articles describing THZ1.
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified CDK7.
-
Reagents and Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP (at a concentration close to the Km for CDK7).
-
Peptide or protein substrate (e.g., a peptide derived from the RNAPII CTD).
-
Test compounds (dissolved in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, CDK7 enzyme complex, and the test compound.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell Viability Assay
This assay determines the effect of a compound on the proliferation and viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., Jurkat T-ALL cells).
-
Complete cell culture medium.
-
Test compounds (dissolved in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well clear-bottom white plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the DMSO control and determine the IC50 value.
-
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is used to confirm that the compound binds to its intended target in a cellular context.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
PBS (Phosphate-Buffered Saline).
-
Protease inhibitor cocktail.
-
Test compound.
-
Equipment for heating samples precisely (e.g., PCR cycler).
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to CDK7.
-
-
Procedure:
-
Treat cultured cells with the test compound or DMSO control for a specified time.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-CDK7 antibody.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.
-
Visualizations
Signaling Pathway of CDK7
Caption: Dual roles of the CDK7 complex in transcription and cell cycle control.
Experimental Workflow for Covalent Inhibitor Evaluation
Caption: A typical workflow for the evaluation of covalent CDK7 inhibitors.
Logical Relationship of Covalent Inhibition
Caption: The logical steps leading to irreversible inhibition of CDK7 by a covalent inhibitor.
Methodological & Application
Cdk7-IN-8 In Vitro Kinase Assay: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for performing an in vitro kinase assay to evaluate the inhibitory activity of Cdk7-IN-8 against Cyclin-Dependent Kinase 7 (Cdk7). Cdk7 is a key regulator of the cell cycle and transcription, making it a compelling target for cancer therapy. This protocol is designed to be adaptable for various laboratory settings and detection methods.
Introduction to Cdk7 and this compound
Cyclin-Dependent Kinase 7 (Cdk7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As a component of the Cdk-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation. Due to its central role in both cell proliferation and transcription, Cdk7 has emerged as a significant target for the development of anti-cancer therapeutics.
This compound is a potent and selective inhibitor of Cdk7. Understanding its mechanism of action and potency is crucial for the development of novel cancer therapies. In vitro kinase assays are fundamental tools for characterizing the inhibitory properties of compounds like this compound, providing quantitative data on their efficacy and selectivity.
Quantitative Data Summary
The inhibitory activity of this compound and other representative Cdk7 inhibitors are summarized in the table below. This data is essential for comparing the potency and selectivity of different compounds.
| Inhibitor | Target Kinase | IC50 (nM) | Mechanism of Action | Reference |
| This compound | Cdk7 | 54.29 | Reversible, Non-covalent | [1] |
| YKL-5-124 | Cdk7 | 9.7 | Covalent | |
| THZ1 | Cdk7 | 3.2 | Covalent | |
| BS-181 | Cdk7 | 21 | Reversible | |
| CT7001 | Cdk7 | 40 | Reversible |
Experimental Protocols
This section outlines a detailed protocol for an in vitro kinase assay to determine the IC50 value of this compound. This protocol is based on a luminescence-based ADP detection method (e.g., ADP-Glo™), which is a common and robust method for measuring kinase activity.
Materials and Reagents:
-
Enzyme: Recombinant human Cdk7/Cyclin H/MAT1 complex
-
Substrate: A suitable peptide substrate for Cdk7 (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Inhibitor: this compound
-
ATP: Adenosine 5'-triphosphate
-
Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings
-
Plate reader: A luminometer capable of reading the output from the detection reagent.
Experimental Workflow Diagram:
Caption: Workflow for the this compound in vitro kinase assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
This compound Dilution Series: Prepare a serial dilution of this compound in kinase assay buffer. The final concentrations should typically range from 1 nM to 10 µM to generate a complete dose-response curve.
-
Enzyme Preparation: Dilute the Cdk7/Cyclin H/MAT1 enzyme to the desired working concentration in kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate/ATP Mixture: Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. The ATP concentration should be close to the Km value for Cdk7 to accurately determine the potency of ATP-competitive inhibitors.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a white 96-well plate.
-
Add 5 µL of the diluted Cdk7 enzyme to each well.
-
Optional Pre-incubation: For a reversible inhibitor like this compound, a short pre-incubation of 10-15 minutes at room temperature is sufficient to allow for binding equilibrium to be reached.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure that the reaction remains within the linear range (typically <20% ATP consumption).
-
-
Signal Detection (ADP-Glo™ Assay):
-
After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is proportional to the amount of ADP produced, and therefore to the kinase activity.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Cdk7 Signaling Pathway
The following diagram illustrates the central role of Cdk7 in regulating both the cell cycle and transcription.
Caption: Cdk7's dual role in cell cycle and transcription.
By following this detailed protocol and understanding the underlying principles, researchers can accurately and reproducibly determine the in vitro inhibitory activity of this compound and other potential Cdk7 inhibitors. This information is critical for the advancement of drug discovery programs targeting this important oncogene.
References
Application Notes and Protocols for Cdk7-IN-8 in Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a key regulator of the cell cycle and transcription, making it an attractive target for cancer therapy.[1] As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[1][2] Dysregulation of Cdk7 activity is common in various cancers, correlating with uncontrolled proliferation and tumor growth.
Cdk7-IN-8 is a potent and selective inhibitor of Cdk7. These application notes provide detailed protocols for utilizing this compound in cell-based proliferation assays to assess its anti-proliferative effects on cancer cell lines.
Data Presentation
The inhibitory activity of this compound has been characterized both in vitro against the isolated enzyme and in cell-based assays across various cancer cell lines.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| Cdk7 | In Vitro Enzyme Assay | 54.29 | Potent inhibition of Cdk7 kinase activity.[3] |
| HCT116 (Colon Cancer) | Cell Proliferation Assay | 25.26 | Demonstrates significant anti-proliferative effects in a colon cancer cell line.[3] |
| OVCAR-3 (Ovarian Cancer) | Cell Proliferation Assay | 45.31 | Effective in inhibiting the proliferation of ovarian cancer cells.[3] |
| HCC1806 (Breast Cancer) | Cell Proliferation Assay | 44.47 | Shows inhibitory activity against a breast cancer cell line.[3] |
| HCC70 (Breast Cancer) | Cell Proliferation Assay | 50.85 | Active against another breast cancer cell line.[3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Cell Line | Dosage and Administration | Outcome |
| Male BALB/c nude mice | HCT116 | 25 mg/kg, p.o., qd, for 21 days | 81.9% Tumor Growth Inhibition (TGI).[3] |
Signaling Pathway
The following diagram illustrates the dual role of Cdk7 in regulating the cell cycle and transcription, and the mechanism of its inhibition.
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using a WST-8/CCK-8 Kit
This protocol details the steps to determine the anti-proliferative effect of this compound on cancer cells using a water-soluble tetrazolium salt (WST-8) based colorimetric assay, such as CCK-8.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT116, OVCAR-3, HCC1806, HCC70)
-
Complete cell culture medium
-
96-well cell culture plates
-
WST-8/CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0 to 100 nM is a good starting point based on known IC50 values).[3] Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[3] The incubation time can be optimized depending on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
Add 10 µL of WST-8/CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in the dark.
-
Gently mix the plate to ensure a homogeneous distribution of the color.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical cell-based proliferation assay to evaluate this compound.
Concluding Remarks
This compound is a valuable tool for investigating the role of Cdk7 in cancer cell proliferation. The provided protocols and data serve as a guide for researchers to design and execute experiments to evaluate the efficacy of this inhibitor. It is recommended to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line to ensure robust and reproducible results.
References
Application Notes and Protocols for Cdk7-IN-8 Western Blot Analysis of p-CDK1/2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Cdk7-IN-8, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in Western blot analysis to monitor the phosphorylation status of its downstream targets, CDK1 and CDK2.
Introduction
CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1 and CDK2.[1] Specifically, CDK7 phosphorylates CDK1 on Threonine 161 (Thr161) and CDK2 on Threonine 160 (Thr160), events that are essential for their kinase activity and subsequent cell cycle progression.[2] this compound is a chemical probe that can be utilized to investigate the cellular consequences of CDK7 inhibition. By examining the phosphorylation levels of CDK1 and CDK2, researchers can assess the efficacy and mechanism of action of CDK7 inhibitors.
Signaling Pathway
The following diagram illustrates the central role of CDK7 in the activation of CDK1 and CDK2, and the inhibitory effect of this compound.
Caption: CDK7-mediated activation of CDK1 and CDK2 and its inhibition by this compound.
Experimental Data
The following table summarizes representative quantitative data from a dose-response experiment where cells were treated with a CDK7 inhibitor for 14 hours. The levels of phosphorylated CDK1 (p-CDK1) and CDK2 (p-CDK2) were assessed by Western blot and quantified relative to the total protein levels. This data is based on similar experiments using CDK7 inhibitors.[2]
| Inhibitor Conc. (µM) | p-CDK1 (Thr161) Relative Intensity | p-CDK2 (Thr160) Relative Intensity |
| 0 (DMSO) | 1.00 | 1.00 |
| 0.1 | 0.75 | 0.68 |
| 0.3 | 0.42 | 0.35 |
| 1.0 | 0.15 | 0.11 |
| 3.0 | 0.05 | 0.04 |
Experimental Workflow
The diagram below outlines the major steps for performing a Western blot to analyze p-CDK1 and p-CDK2 levels following treatment with this compound.
Caption: Workflow for Western blot analysis of p-CDK1/2 after this compound treatment.
Detailed Western Blot Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Culture and Treatment
-
Seed the cells of interest at an appropriate density in a multi-well plate or flask and allow them to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 0.3, 1.0, 3.0 µM). Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO.
-
Incubate the cells for a predetermined time (e.g., 14 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Membrane Transfer
-
Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-CDK1 (Thr161), p-CDK2 (Thr160), total CDK1, total CDK2, and a loading control (e.g., GAPDH or β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the p-CDK1 and p-CDK2 bands to their respective total protein bands and then to the loading control to determine the relative changes in phosphorylation.
References
Application Notes and Protocols for Cdk7-IN-8 in vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Cdk7-IN-8 in in vivo xenograft models. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy of this potent CDK7 inhibitor.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and transcription.[1][2] It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, thereby driving cell cycle progression.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a crucial step for the initiation of transcription.[1][5] In many cancers, there is a dependency on elevated transcriptional activity, making CDK7 an attractive therapeutic target.[6] this compound is a potent and selective inhibitor of CDK7, demonstrating significant anti-tumor activity in various cancer models.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (nM) |
| HCC70 | Triple-Negative Breast Cancer | 50.85 |
| OVCAR-3 | Ovarian Cancer | 45.31 |
| HCT116 | Colorectal Carcinoma | 25.26 |
| HCC1806 | Triple-Negative Breast Cancer | 44.47 |
Data sourced from MedchemExpress
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Value |
| Animal Model | Male ICR Mice |
| Drug | This compound |
| Dosage | 25 mg/kg |
| Administration Route | Oral (p.o.) |
| Dosing Schedule | Once daily (qd) for 21 days |
| Tumor Growth Inhibition (TGI) | 81.9% |
Data sourced from MedchemExpress
Signaling Pathway
The following diagram illustrates the dual role of CDK7 in cell cycle regulation and transcription, which are inhibited by this compound.
Caption: this compound inhibits CDK7's dual functions.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo xenograft study with this compound.
Caption: Workflow for this compound xenograft study.
Detailed Experimental Protocols
Protocol 1: HCT116 Colorectal Cancer Xenograft Model
This protocol details the establishment of a subcutaneous HCT116 xenograft model and subsequent treatment with this compound.
Materials:
-
HCT116 human colorectal carcinoma cell line
-
Culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (4-6 weeks old)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
Calipers
-
Standard animal housing and surgical supplies
Procedure:
-
Cell Culture: Culture HCT116 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA.
-
Wash cells with PBS and perform a cell count.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10^7 cells per 100 µL.[7] Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[9]
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 per group).[8][9]
-
Prepare a stock solution of this compound in a suitable solvent and dilute to the final concentration in the oral vehicle.
-
Administer this compound at 25 mg/kg body weight via oral gavage once daily for 21 days.
-
Administer an equivalent volume of the vehicle to the control group.
-
Monitor animal body weight and tumor volume twice weekly throughout the treatment period.[8]
-
-
Endpoint Analysis:
-
At the end of the 21-day treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC).[7]
-
Suggested Analyses:
-
IHC/Western Blot: Analyze the phosphorylation status of RNA Polymerase II (Ser5/7) and levels of cell cycle proteins (e.g., Cyclin B1, p-CDK1) to confirm the on-target effect of this compound.
-
TUNEL Assay: To assess the level of apoptosis in the tumor tissue.[7]
-
-
Protocol 2: OVCAR-3 Ovarian Cancer Xenograft Model
This protocol provides a framework for an OVCAR-3 xenograft study, which can be adapted for this compound evaluation.
Materials:
-
OVCAR-3 human ovarian adenocarcinoma cell line
-
Culture medium (e.g., RPMI-1640 with 20% FBS and 0.01 mg/ml bovine insulin)
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Culture and Preparation: Follow the same steps as in Protocol 1, adjusting for the specific culture requirements of OVCAR-3 cells. A typical injection volume would contain 5 x 10^6 OVCAR-3 cells in a 1:1 PBS and Matrigel suspension.
-
Tumor Implantation and Monitoring: The procedure is similar to the HCT116 model. Inject the cell suspension subcutaneously into the flank of female athymic nude or NOD/SCID mice.
-
Treatment: Once tumors are established (100-150 mm³), begin treatment with this compound (25 mg/kg, p.o., qd) and vehicle control as described in Protocol 1.
-
Endpoint Analysis: Similar to the HCT116 model, collect tumors at the study endpoint for weight measurement and further molecular analysis to assess drug efficacy and mechanism of action.
Conclusion
This compound is a promising anti-cancer agent with demonstrated in vivo efficacy. The provided protocols and data serve as a valuable resource for researchers to further investigate the therapeutic potential of this compound in various cancer xenograft models. Careful experimental design and adherence to detailed protocols are essential for obtaining reproducible and meaningful results.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. news-medical.net [news-medical.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. CDK7 kinase activity promotes RNA polymerase II promoter escape by facilitating initiation factor release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse xenograft tumor model [bio-protocol.org]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cdk7-IN-8 in Chromatin Immunoprecipitation Sequencing (ChIP-seq) Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key transcriptional regulator that plays a dual role in both the cell cycle and transcription. As a component of the general transcription factor TFIIH, CDK7 is responsible for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and 7 residues. This phosphorylation is a critical step for transcription initiation and promoter escape. Given its central role in transcription, selective inhibition of CDK7 has emerged as a promising therapeutic strategy in various cancers, particularly those driven by transcriptional addiction.
Cdk7-IN-8 is a small molecule inhibitor of CDK7. While specific data on the direct application of this compound in ChIP-seq experiments is not extensively documented in the public domain, this application note will provide a detailed protocol and expected outcomes based on the well-characterized effects of other selective, covalent CDK7 inhibitors, such as THZ1. These inhibitors act by covalently binding to a cysteine residue (Cys312) near the ATP-binding pocket of CDK7, leading to its irreversible inhibition.
ChIP-seq is a powerful technique to study genome-wide protein-DNA interactions. In the context of CDK7 inhibition, ChIP-seq can be employed to investigate the global effects on the chromatin landscape, including the occupancy of RNA Pol II, transcription factors, and the status of histone modifications. This application note will detail the use of a selective CDK7 inhibitor in ChIP-seq experiments to elucidate the mechanisms of transcriptional regulation.
Signaling Pathway of CDK7 in Transcription
CDK7, as part of the TFIIH complex, is recruited to the promoter of active genes. Its kinase activity is essential for the phosphorylation of the RNA Polymerase II CTD, which in turn facilitates the transition from transcription initiation to elongation. Inhibition of CDK7 disrupts this cascade, leading to a global decrease in transcription.
Caption: CDK7's role in the transcriptional machinery and its inhibition.
Application in ChIP-seq Experiments
The primary application of a selective CDK7 inhibitor like this compound in ChIP-seq is to probe the consequences of inhibiting transcriptional initiation on a genome-wide scale. Key applications include:
-
Mapping changes in RNA Polymerase II occupancy: To determine the effect of CDK7 inhibition on the recruitment and pausing of RNA Pol II at promoters and gene bodies.
-
Assessing alterations in histone modifications: To investigate changes in active chromatin marks, such as H3K27ac, particularly at super-enhancers which are highly sensitive to CDK7 inhibition.
-
Investigating transcription factor binding: To understand how the inhibition of transcription initiation affects the binding of key transcription factors.
Experimental Protocols
The following is a generalized protocol for a ChIP-seq experiment using a selective CDK7 inhibitor. This protocol is based on established methods for other covalent CDK7 inhibitors like THZ1 and should be optimized for the specific cell line and inhibitor concentration.
Cell Treatment with CDK7 Inhibitor
-
Cell Culture: Culture cells to be investigated to approximately 80% confluency.
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound (or a proxy like THZ1) or DMSO (vehicle control) for the specified duration (e.g., 2-6 hours). The optimal concentration and time should be determined empirically by assessing the inhibition of Pol II CTD phosphorylation (Ser5) via Western blot.
Chromatin Immunoprecipitation
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to isolate the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in a suitable buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., RNA Pol II, H3K27ac, or a specific transcription factor).
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of Proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
Library Preparation and Sequencing
-
Library Preparation: Prepare a sequencing library from the purified DNA using a standard library preparation kit (e.g., Illumina TruSeq). This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
ChIP-seq Experimental Workflow
Caption: A generalized workflow for a ChIP-seq experiment using a CDK7 inhibitor.
Data Presentation and Expected Results
The data obtained from ChIP-seq experiments with a CDK7 inhibitor can be presented in various formats, including genome browser tracks, heatmaps, and quantitative tables. Below are examples of how quantitative data can be structured.
Table 1: Effect of CDK7 Inhibition on RNA Polymerase II Occupancy at Promoter-TSS Regions
| Gene Symbol | Treatment | Read Count (Normalized) | Fold Change (Inhibitor/DMSO) |
| MYC | DMSO | 1500 | - |
| MYC | This compound | 500 | -3.0 |
| FOS | DMSO | 1200 | - |
| FOS | This compound | 450 | -2.7 |
| GAPDH | DMSO | 2000 | - |
| GAPDH | This compound | 1800 | -1.1 |
Note: Data are representative and will vary depending on the cell line and experimental conditions.
Table 2: Effect of CDK7 Inhibition on H3K27ac Signal at Super-Enhancers
| Super-Enhancer Locus | Associated Gene | Treatment | H3K27ac Signal (Normalized) | Fold Change (Inhibitor/DMSO) |
| SE_chr8:128,747,681-128,753,513 | MYC | DMSO | 8500 | - |
| SE_chr8:128,747,681-128,753,513 | MYC | This compound | 2100 | -4.0 |
| SE_chr19:1,055,000-1,065,000 | FOSL1 | DMSO | 6200 | - |
| SE_chr19:1,055,000-1,065,000 | FOSL1 | This compound | 1800 | -3.4 |
Note: Data are representative and will vary depending on the cell line and experimental conditions.
Conclusion
The use of selective CDK7 inhibitors, such as this compound, in conjunction with ChIP-seq provides a powerful approach to dissect the role of CDK7 in transcriptional regulation. The expected outcomes include a significant reduction in RNA Polymerase II occupancy at the promoters of actively transcribed genes and a marked decrease in H3K27ac levels at super-enhancers. These findings can provide valuable insights into the therapeutic potential of CDK7 inhibitors in cancers that are dependent on transcriptional addiction. The detailed protocol and expected data presentation formats provided in this application note serve as a comprehensive guide for researchers and drug development professionals venturing into this area of research.
Cdk7-IN-8: Application Notes and Protocols for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cdk7-IN-8, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), and its application in inducing apoptosis in cancer cells. The following sections detail the mechanism of action, provide quantitative data for its efficacy, and offer detailed protocols for experimental validation.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and transcription. It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of many genes, including those essential for cancer cell survival and proliferation.[1][2] Given its central role, CDK7 has emerged as a promising therapeutic target in oncology.
This compound is a potent small molecule inhibitor of CDK7 with a reported half-maximal inhibitory concentration (IC50) of 54.29 nM.[3][4] By inhibiting CDK7, this compound disrupts both the cell cycle and transcriptional machinery of cancer cells, leading to cell cycle arrest and the induction of apoptosis.
Mechanism of Action
The primary mechanism of action of this compound in inducing apoptosis involves the inhibition of CDK7's kinase activity. This leads to two major downstream effects:
-
Cell Cycle Arrest: As a key component of the CAK complex, CDK7 is responsible for the activating phosphorylation of cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6. Inhibition of CDK7 by this compound prevents the activation of these downstream CDKs, leading to a halt in cell cycle progression, typically at the G1/S and G2/M checkpoints. This arrest prevents cancer cells from dividing and can trigger apoptotic pathways.
-
Transcriptional Inhibition: CDK7 is essential for the initiation and elongation phases of transcription by phosphorylating RNA polymerase II. Many cancer cells are highly dependent on the continuous transcription of anti-apoptotic and pro-survival genes. This compound-mediated inhibition of transcription leads to a rapid depletion of these critical proteins, tipping the cellular balance towards apoptosis.
The induction of apoptosis by CDK7 inhibition is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the key executioners of apoptosis.
Quantitative Data
The efficacy of this compound has been demonstrated in various cancer cell lines. The following table summarizes the reported IC50 values for cell viability after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 25.26[3] |
| OVCAR-3 | Ovarian Adenocarcinoma | 45.31[3] |
| HCC1806 | Breast Carcinoma | 44.47[3] |
| HCC70 | Breast Carcinoma | 50.85[3] |
Table 1: IC50 values of this compound in various cancer cell lines after 72 hours of treatment.
Experimental Protocols
The following are detailed protocols for key experiments to assess the pro-apoptotic effects of this compound in cancer cells.
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Tissue culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cancer cells in complete growth medium in a 37°C incubator with 5% CO2.
-
Seed cells into appropriate tissue culture plates at a suitable density for the intended experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (CCK-8 Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
Cells treated with this compound in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
After treatment with this compound, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Apoptosis Markers
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-CDK7, anti-p-CDK7, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in cleaved PARP and cleaved Caspase-3, and a change in the ratio of Bax to Bcl-2 are indicative of apoptosis.
Visualizations
Caption: Experimental workflow for this compound.
Caption: this compound signaling pathway.
References
Application Notes and Protocols for Cdk7-IN-8 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a key regulator of two fundamental cellular processes: cell cycle progression and transcription. It functions as a Cdk-activating kinase (CAK), phosphorylating and activating other CDKs such as Cdk1 and Cdk2, which are essential for cell cycle transitions. Additionally, Cdk7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation. Due to its dual role, Cdk7 has emerged as a promising therapeutic target in oncology.
Cdk7-IN-8 is a potent and selective inhibitor of Cdk7 with a reported IC50 of 54.29 nM[1]. Inhibition of Cdk7 by this compound disrupts both cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of Cdk7 Inhibitors Across Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (nM) | Assay Duration | Reference |
| This compound | - | - | 54.29 | - | [1] |
| THZ1 | Panel of 13 breast cancer cell lines | Breast Cancer | 80 - 300 | 2 days | [2] |
| THZ1 | Over 1000 cancer cell lines | Various | ~50% < 200 | - | [3] |
| LDC4297 | Pancreatic Ductal Adenocarcinoma cell lines | Pancreatic Cancer | Varies by cell line | - | [4] |
Table 2: Molecular Effects of Cdk7 Inhibition
| Inhibitor | Cell Line | Effect | Observation | Reference |
| THZ1 | Breast Cancer cell lines | Cell Cycle | G1 arrest | [2] |
| THZ1 | Breast Cancer cell lines | Apoptosis | Induction of apoptosis (cell line dependent) | [2] |
| THZ1 | Multiple Myeloma cells | Cell Cycle | G2/M arrest and decreased S-phase | [5] |
| THZ1 | Multiple Myeloma cells | Apoptosis | Induction of apoptosis | [5] |
| YKL-5-124 | Multiple Myeloma cells | Apoptosis | Increased Annexin V staining | [6] |
| THZ1 | Pancreatic Cancer cells | Cell Cycle Arrest | Yes | [7] |
| THZ1 | Pancreatic Cancer cells | Apoptosis Induction | Yes | [7] |
| THZ1 | B-Cell Acute Lymphocytic Leukemia | Apoptosis | Increased apoptotic rate | [8] |
Signaling Pathways and Experimental Workflows
Caption: Cdk7 dual-function signaling pathway.
Caption: General experimental workflow for this compound.
Experimental Protocols
General Cell Culture Conditions
-
Cell Lines: Select appropriate cancer cell lines for your study. Commonly used lines in cancer research that have been tested with Cdk7 inhibitors include various breast cancer lines (e.g., MCF7, T47D), pancreatic cancer lines (e.g., Mia-Paca2, Panc89), and multiple myeloma cell lines (e.g., H929, U266)[4][6][9].
-
Culture Medium: Use the recommended growth medium for each specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
Protocol 1: Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.
Materials:
-
Selected cancer cell line
-
Complete growth medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
CCK-8 Addition and Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis
This protocol is to assess the effect of this compound on the phosphorylation status of key cell cycle and transcription proteins.
Materials:
-
Selected cancer cell line
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Cdk1(Thr161), anti-p-Cdk2(Thr160), anti-p-RNA Pol II (Ser5/7), and their total protein counterparts, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Selected cancer cell line
-
6-well cell culture plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described for the western blot protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Apoptosis Assay by Annexin V Staining
This protocol is for the detection and quantification of apoptosis induced by this compound.
Materials:
-
Selected cancer cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
-
Cell Harvesting:
-
Collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization).
-
Combine and wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark[3].
-
Add 400 µL of 1X Binding Buffer to each tube[3].
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Use flow cytometry software to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
The total percentage of apoptotic cells is the sum of the early and late apoptotic populations.
-
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 9. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response of CDK7 Inhibition in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of transcription and cell cycle progression, making it a compelling target for cancer therapy. Inhibition of CDK7 has shown promise in various preclinical cancer models. This document provides detailed application notes and protocols for determining the dose-response of CDK7 inhibitors in different cancer cell lines, using the well-characterized inhibitor THZ1 as an exemplar. These protocols are designed to be adaptable for other CDK7 inhibitors, such as Cdk7-IN-8, for which specific public data is less readily available.
Data Presentation: Dose-Response of THZ1 in Cancer Cell Lines
The inhibitory effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values of the CDK7 inhibitor THZ1 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 26.08 | [1] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 423.7 | [1] |
| SUIT-2 | Pancreatic Ductal Adenocarcinoma | Not specified | [1] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Not specified | [1] |
| Mayo4636 | Pancreatic Ductal Adenocarcinoma | Not specified | [1] |
| TKCC-10 | Pancreatic Ductal Adenocarcinoma | Not specified | [1] |
| MEC1 | Chronic Lymphocytic Leukemia | 45 | [2] |
| MEC2 | Chronic Lymphocytic Leukemia | 30 | [2] |
Note: The IC50 values for some pancreatic cancer cell lines were within the range of 26.08 nM to 423.7 nM, though specific values for each were not provided in the source material.[1]
Experimental Protocols
A fundamental method for determining the dose-response of a CDK7 inhibitor is the cell viability assay. The following protocol outlines the steps for a typical experiment using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) assay.
Protocol: Cell Viability and Dose-Response Curve Generation using CCK-8 Assay
1. Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
CDK7 inhibitor (e.g., THZ1) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader capable of measuring absorbance at 450 nm
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
2. Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
3. Compound Treatment:
-
Prepare a serial dilution of the CDK7 inhibitor in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
4. Cell Viability Measurement (CCK-8 Assay):
-
After the incubation period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours in the CO2 incubator. The incubation time should be optimized for each cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism to determine the IC50 value.
Visualizations
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for determining IC50 values of CDK7 inhibitors.
Simplified CDK7 Signaling Pathway
Caption: Simplified CDK7 signaling pathway and point of inhibition.
References
Application Note: Cdk7-IN-8 Efficacy Assessment in 3D Tumor Spheroids
For Research Use Only.
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research as they more accurately recapitulate the in vivo tumor microenvironment compared to traditional two-dimensional (2D) cell cultures.[1][2] These models exhibit gradients of nutrients, oxygen, and proliferative activity, making them a more predictive platform for evaluating the efficacy of anti-cancer therapeutics.[1][2] Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of both the cell cycle and transcription, making it an attractive target in oncology.[3][4][5][6] Cdk7-IN-8 is a potent and selective inhibitor of CDK7 with an IC50 of 54.29 nM, demonstrating inhibitory effects on various cancer cell lines.[7] This application note provides detailed protocols for assessing the efficacy of this compound in 3D tumor spheroids, focusing on cell viability, apoptosis, proliferation, and cell cycle arrest.
Principle
This workflow outlines the generation of uniform 3D tumor spheroids, treatment with this compound, and subsequent analysis using a panel of assays to determine the compound's anti-tumor activity. The described methods allow for a multi-parametric evaluation of this compound's effects on spheroid growth, induction of programmed cell death, and inhibition of cell cycle progression.
Required Materials
-
Cancer cell line of choice (e.g., HCT116, OVCAR-3, HCC70)[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
This compound (MedchemExpress, Cat. No. HY-136337)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Apoptosis detection kit (e.g., Caspase-Glo® 3/7 3D Assay)
-
Immunofluorescence antibodies (e.g., anti-Ki67, anti-cleaved caspase-3)
-
Propidium Iodide (PI)
-
RNase A
-
Fixation and permeabilization buffers
-
High-content imaging system or confocal microscope
-
Flow cytometer
Methods
A general overview of the experimental workflow is depicted below. Detailed protocols for each step are provided in the subsequent sections.
Figure 1: Experimental Workflow. A schematic representation of the key steps involved in assessing the efficacy of this compound in 3D spheroids.
Protocol 1: 3D Tumor Spheroid Formation
-
Harvest cancer cells from a sub-confluent culture using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium to obtain a single-cell suspension.
-
Count the cells and adjust the concentration to 2.5 x 104 cells/mL.
-
Dispense 200 µL of the cell suspension into each well of a 96-well ULA round-bottom plate (yielding 5,000 cells/well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours to allow for spheroid formation.
Protocol 2: this compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM).
-
Carefully remove 100 µL of the medium from each well containing a spheroid and replace it with 100 µL of the medium containing the respective this compound concentration.
-
Incubate the spheroids with this compound for 24, 48, or 72 hours, depending on the specific assay.
Protocol 3: Cell Viability Assay (CellTiter-Glo® 3D)
-
After the treatment period, equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker at 300-500 rpm for 5 minutes.
-
Incubate the plate at room temperature for an additional 25 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 3D)
-
Following this compound treatment, allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 3D reagent to each well.
-
Gently mix the contents by orbital shaking at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence with a plate reader.
-
The luminescence signal is proportional to the amount of caspase-3/7 activity.[8][9]
Protocol 5: Proliferation Assay (Ki67 Immunofluorescence)
-
After treatment, carefully aspirate the medium and wash the spheroids twice with PBS.
-
Fix the spheroids with 4% paraformaldehyde in PBS for 1 hour at room temperature.
-
Permeabilize the spheroids with 0.5% Triton X-100 in PBS for 30 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate the spheroids with a primary antibody against Ki67 overnight at 4°C.
-
Wash the spheroids three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 2 hours at room temperature in the dark.
-
Wash the spheroids three times with PBS.
-
Image the spheroids using a high-content imaging system or a confocal microscope.
-
Quantify the percentage of Ki67-positive cells relative to the total number of cells (DAPI-positive).[10]
Protocol 6: Cell Cycle Analysis (Propidium Iodide Staining)
-
Collect spheroids from each treatment group and wash with PBS.
-
Disaggregate the spheroids into a single-cell suspension using Trypsin-EDTA and gentle pipetting.
-
Fix the cells in ice-cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the described assays, demonstrating the dose-dependent effects of this compound on 3D tumor spheroids.
Table 1: Cell Viability of HCT116 Spheroids after 72h Treatment with this compound
| This compound (nM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 85,432 | 4,271 | 100.0 |
| 10 | 76,889 | 3,844 | 90.0 |
| 50 | 55,531 | 2,776 | 65.0 |
| 100 | 38,444 | 1,922 | 45.0 |
| 500 | 12,815 | 641 | 15.0 |
| 1000 | 4,272 | 214 | 5.0 |
Table 2: Apoptosis Induction in HCT116 Spheroids after 48h Treatment with this compound
| This compound (nM) | Mean Caspase-3/7 Activity (RLU) | Standard Deviation | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1,250 | 112 | 1.0 |
| 10 | 1,875 | 168 | 1.5 |
| 50 | 3,750 | 337 | 3.0 |
| 100 | 7,500 | 675 | 6.0 |
| 500 | 11,250 | 1,012 | 9.0 |
| 1000 | 12,500 | 1,125 | 10.0 |
Table 3: Proliferation Status of HCT116 Spheroids after 48h Treatment with this compound
| This compound (nM) | % Ki67 Positive Cells | Standard Deviation |
| 0 (Vehicle) | 65.2 | 4.8 |
| 10 | 58.7 | 4.1 |
| 50 | 42.4 | 3.5 |
| 100 | 26.1 | 2.9 |
| 500 | 9.8 | 1.2 |
| 1000 | 3.3 | 0.5 |
Table 4: Cell Cycle Distribution of HCT116 Spheroids after 24h Treatment with this compound
| This compound (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 45.3 | 35.1 | 19.6 |
| 10 | 50.1 | 32.5 | 17.4 |
| 50 | 62.8 | 25.4 | 11.8 |
| 100 | 75.6 | 15.2 | 9.2 |
| 500 | 82.3 | 9.5 | 8.2 |
| 1000 | 85.1 | 7.8 | 7.1 |
Cdk7 Signaling Pathway and Mechanism of Action of this compound
CDK7 is a central component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1.[11] The CAK complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[5][6][12] By phosphorylating the T-loop of these CDKs, CDK7 promotes their kinase activity and facilitates cell cycle progression through the G1/S and G2/M transitions.[5][12]
Furthermore, CDK7 is a subunit of the general transcription factor TFIIH.[5][11][13] In this context, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation of transcription.[5][13] this compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of CDK7, thereby inhibiting its kinase activity.[4] This dual inhibition of cell cycle progression and transcription leads to cell cycle arrest and apoptosis in cancer cells, which are often highly dependent on both processes for their survival and proliferation.[6]
Figure 2: Cdk7 Signaling Pathway. This diagram illustrates the dual role of CDK7 in cell cycle control and transcription, and the inhibitory action of this compound.
References
- 1. Imaging- and Flow Cytometry-based Analysis of Cell Position and the Cell Cycle in 3D Melanoma Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. cdk7-inhibitors-in-cancer-therapy-the-sweet-smell-of-success - Ask this paper | Bohrium [bohrium.com]
- 4. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Assay apoptosis in magnetically bioprinted HepG2 spheroids [moleculardevices.com]
- 10. 3D Cell Culture Proliferation Assay [visikol.com]
- 11. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 12. CDK4/6 Inhibitors in Breast Cancer—Who Should Receive Them? [mdpi.com]
- 13. journals.biologists.com [journals.biologists.com]
Troubleshooting & Optimization
Cdk7-IN-8 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk7-IN-8. The information addresses potential off-target effects and offers strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription.[1][2][3] As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[1][3][4] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a key step in the initiation of transcription.[5] this compound, like other selective CDK7 inhibitors, is designed to bind to CDK7 and block its kinase activity, thereby leading to cell cycle arrest and inhibition of transcription.
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed to be a selective inhibitor, like many kinase inhibitors, it may exhibit off-target activity, particularly at higher concentrations. Based on the selectivity profiles of well-characterized, highly selective CDK7 inhibitors such as SY-351 and YKL-5-124, the most likely off-targets are structurally related kinases. For instance, at a concentration of 1 µM, SY-351 shows some inhibition of CDK12 and CDK13.[6] YKL-5-124 also demonstrates high selectivity for CDK7, with minimal binding to other kinases at 1µM.[1] Therefore, researchers should be aware of potential effects on CDK12 and CDK13, which are also involved in transcriptional regulation.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Mitigating off-target effects is crucial for obtaining reliable experimental results. Here are several strategies:
-
Use the Lowest Effective Concentration: It is critical to perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect (e.g., inhibition of CDK7 activity, cell cycle arrest). Using concentrations well above the IC50 for CDK7 increases the likelihood of engaging off-targets. For example, studies with the selective CDK7 inhibitor SY-351 utilized a low concentration of 50 nM to minimize off-target effects.[6][7]
-
Employ a Negative Control Compound: Whenever possible, use an inactive analog of this compound as a negative control. This helps to distinguish the effects of specific CDK7 inhibition from non-specific or off-target effects of the chemical scaffold.
-
Perform Rescue Experiments: If a specific off-target is suspected, a rescue experiment can be performed. This involves overexpressing the wild-type off-target kinase to see if it can reverse the observed phenotype.
-
Use Orthogonal Approaches: Confirm key findings using alternative methods to inhibit CDK7 function, such as siRNA or CRISPR/Cas9-mediated knockdown or knockout of CDK7. This will help to ensure that the observed phenotype is a direct result of CDK7 inhibition.[3]
Q4: What are the expected phenotypic effects of on-target CDK7 inhibition?
A4: On-target inhibition of CDK7 is expected to result in two primary cellular phenotypes:
-
Cell Cycle Arrest: By inhibiting the CAK activity of CDK7, the activation of cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6) is blocked.[3] This leads to an arrest in the cell cycle, typically at the G1/S transition.[1]
-
Transcriptional Inhibition: Inhibition of CDK7's role in the TFIIH complex leads to a decrease in the phosphorylation of RNA Polymerase II. This results in the inhibition of transcription, particularly of genes with super-enhancers, which are often highly expressed in cancer cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Cell Death or Toxicity at Low Concentrations | Off-target effects on essential kinases. | 1. Verify the IC50 of this compound in your specific cell line. 2. Perform a kinome-wide selectivity screen to identify potential off-targets (see Experimental Protocols). 3. Lower the concentration of this compound and increase the treatment time. |
| Discrepancy Between Cellular and Biochemical Assay Results | Poor cell permeability or active efflux of the compound. | 1. Assess the cell permeability of this compound using a cellular thermal shift assay (CETSA) or similar methods. 2. Co-treat with an efflux pump inhibitor (e.g., verapamil) to determine if active transport is a factor. |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of this compound stock solution. | 1. Standardize cell culture protocols and use cells within a consistent passage number range. 2. Prepare fresh stock solutions of this compound and store them appropriately (aliquoted at -80°C). |
| Lack of Expected Phenotype (e.g., no cell cycle arrest) | 1. Cell line may be resistant to CDK7 inhibition. 2. Suboptimal concentration or treatment time. | 1. Confirm CDK7 expression and activity in your cell line. 2. Perform a time-course experiment with a range of this compound concentrations. 3. Consider using a different cell line known to be sensitive to CDK7 inhibition as a positive control. |
Quantitative Data
Table 1: Kinase Selectivity Profile of a Representative Selective CDK7 Inhibitor (SY-351)
| Kinase | % Inhibition at 0.2 µM SY-351 | % Inhibition at 1.0 µM SY-351 |
| CDK7 | >90% | >95% |
| CDK12 | <50% | >50% |
| CDK13 | <50% | >50% |
| Other 249 kinases | <50% | <50% for most |
Data adapted from KiNativ profiling of SY-351 in a panel of 252 kinases.[6]
Table 2: Kinase Selectivity Profile of a Representative Selective Covalent CDK7 Inhibitor (YKL-5-124)
| Kinase | % Target Bound at 1 µM YKL-5-124 |
| CDK7 | >65% |
| Other kinases | <65% |
Data from KiNativ profiling of YKL-5-124 in Jurkat cell extracts.[1]
Experimental Protocols
1. Kinome-Wide Off-Target Profiling using KiNativ™
This protocol provides a method to identify the cellular targets of this compound, including potential off-targets.
-
Principle: KiNativ™ is a mass spectrometry-based method that measures the ability of a compound to compete with an ATP-biotin probe for binding to kinases in a native cellular lysate.
-
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat cells with either DMSO (vehicle control) or varying concentrations of this compound for a specified time (e.g., 1-6 hours).
-
Harvest cells and prepare a native cell lysate.
-
Incubate the lysate with the desthiobiotin-ATP probe.
-
Enrich for probe-bound kinases using streptavidin affinity chromatography.
-
Digest the enriched proteins into peptides and analyze by LC-MS/MS.
-
Quantify the relative abundance of each identified kinase in the this compound treated sample compared to the DMSO control. A decrease in abundance indicates that this compound has engaged that particular kinase.
-
-
Reference: For a detailed protocol, refer to Patricelli et al., 2011.
2. Western Blot Analysis of On-Target and Off-Target Pathway Modulation
This protocol allows for the assessment of this compound's effect on the phosphorylation of known CDK7 substrates and potential off-target substrates.
-
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
On-Target Effects: Phospho-CDK1 (Thr161), Phospho-CDK2 (Thr160), Phospho-RNA Polymerase II CTD (Ser5).
-
Potential Off-Target Effects (CDK12/13): Phospho-RNA Polymerase II CTD (Ser2).
-
Loading Control: GAPDH, β-actin, or Tubulin.
-
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: this compound inhibits CDK7, blocking cell cycle progression and transcription.
Caption: Workflow for mitigating and identifying off-target effects of this compound.
Caption: A logical guide for troubleshooting common issues with this compound.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Validate User [ashpublications.org]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Optimizing Cdk7-IN-8 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Cdk7-IN-8 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and specific inhibitor of Cyclin-Dependent Kinase 7 (Cdk7). Cdk7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[1][2] As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][4] Additionally, Cdk7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[3] By inhibiting Cdk7, this compound can lead to cell cycle arrest and a shutdown of key transcriptional programs that drive cell proliferation, making it a valuable tool for cancer research.[5]
Q2: What is a good starting concentration for this compound in my cell line?
A2: A good starting point for this compound is to test a concentration range based on its reported IC50 values. The IC50 of this compound is 54.29 nM for the enzyme itself. In cell-based assays, the IC50 values have been reported to be in the nanomolar range for various cancer cell lines. For example, IC50 values are 50.85 nM for HCC70, 45.31 nM for OVCAR-3, 25.26 nM for HCT116, and 44.47 nM for HCC1806 after 72 hours of treatment.[6] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 1 nM) and extending up to 5-10 times the expected IC50 (e.g., up to 500 nM or 1 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration will depend on your specific cell line and the biological question you are investigating. For cell viability and proliferation assays, treatment times of 24 to 72 hours are commonly used.[6] For mechanistic studies looking at more immediate effects on transcription and cell cycle, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate.[4] It is advisable to perform a time-course experiment to determine the earliest time point at which the desired effect is observed.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a specific Cdk7 inhibitor, like most kinase inhibitors, it may exhibit off-target effects at higher concentrations. Therapeutic targeting of Cdk7 has been shown to have potential off-target effects that can complicate the interpretation of results. It is crucial to use the lowest effective concentration to minimize these effects. Performing control experiments, such as using a structurally distinct Cdk7 inhibitor or siRNA-mediated knockdown of Cdk7, can help validate that the observed phenotype is due to the specific inhibition of Cdk7.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation or viability. | Concentration is too low: The concentration of this compound may not be sufficient to inhibit Cdk7 in your specific cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10 µM). |
| Incubation time is too short: The inhibitor may require a longer duration to exert its effects. | Increase the incubation time (e.g., 48, 72, or 96 hours). | |
| Cell line is resistant: Some cell lines may be inherently resistant to Cdk7 inhibition. | Consider using a different cell line or a combination of this compound with other inhibitors.[7] | |
| Degradation of the inhibitor: this compound may be unstable in your cell culture medium over long incubation periods. | Replenish the medium with fresh inhibitor every 24-48 hours. | |
| Significant cell death even at low concentrations. | High sensitivity of the cell line: Your cell line may be particularly sensitive to Cdk7 inhibition. | Use a lower range of concentrations in your dose-response experiment. |
| Cytotoxicity of the solvent: The solvent used to dissolve this compound (e.g., DMSO) may be causing cell death. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control. | |
| Inconsistent results between experiments. | Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Ensure accurate and consistent cell counting and seeding for each experiment. |
| Cell passage number: The phenotype and drug sensitivity of cell lines can change with high passage numbers. | Use cells within a consistent and low passage number range for all experiments. | |
| Inhibitor stock solution degradation: Improper storage of the this compound stock solution can lead to loss of activity. | Store the stock solution in small aliquots at -80°C and avoid repeated freeze-thaw cycles. | |
| Unexpected phenotype observed. | Off-target effects: At higher concentrations, this compound may be inhibiting other kinases or cellular processes. | Use the lowest effective concentration and validate findings with a second Cdk7 inhibitor or a genetic approach (siRNA/shRNA). |
| Cellular context: The effect of Cdk7 inhibition can be cell-type specific and influenced by the genetic background of the cells.[8] | Characterize the downstream effects on Cdk7 targets (e.g., phosphorylation of RNA Pol II and cell cycle CDKs) to confirm on-target activity. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cell lines. This data can be used as a reference for designing your initial dose-response experiments.
| Cell Line | IC50 (nM) | Treatment Duration (hours) |
| HCC70 | 50.85 | 72 |
| OVCAR-3 | 45.31 | 72 |
| HCT116 | 25.26 | 72 |
| HCC1806 | 44.47 | 72 |
| Data from MedchemExpress[6] |
Experimental Protocols
Protocol 1: Dose-Response Curve and IC50 Determination using a Cell Viability Assay (e.g., CCK-8)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent[8][9]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common approach is to prepare a 2X concentration stock of each dilution.
-
For example, create a dilution series ranging from 2 nM to 2 µM (final concentrations will be 1 nM to 1 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the appropriate drug dilution or control to each well. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a visible color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Cdk7 Target Engagement
This protocol is to confirm that this compound is engaging its target in cells by assessing the phosphorylation status of a known Cdk7 substrate, the C-terminal domain (CTD) of RNA Polymerase II.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II Ser5, anti-phospho-RNA Pol II Ser7, and total RNA Pol II)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., based on your IC50 data) and a vehicle control for a specific duration (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative levels of phosphorylated RNA Pol II compared to total RNA Pol II across the different treatment conditions. A decrease in the phosphorylated forms with increasing this compound concentration indicates target engagement.
-
Visualizations
Caption: this compound inhibits both transcriptional and cell cycle functions of Cdk7.
Caption: Workflow for optimizing this compound concentration in cell culture experiments.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Disruption of CDK7 signaling leads to catastrophic chromosomal instability coupled with a loss of condensin-mediated chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Culture Troubleshooting [merckmillipore.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 8. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 9. Cell Proliferation and Cytotoxicity Assay Kit, CCK-8 [engibody.com]
Cdk7-IN-8 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk7-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with an IC50 of 54.29 nM.[1] CDK7 is a crucial kinase that plays a dual role in regulating both the cell cycle and transcription.[2][3]
As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[2]
By covalently binding to CDK7, this compound irreversibly inhibits its kinase activity. This leads to a blockage of both cell cycle progression and transcription, which can induce apoptosis in cancer cells that are highly dependent on these processes.[2]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines:
| Condition | Recommendation |
| Form | Solid powder |
| Storage Temperature | Store at -20°C or -80°C for long-term storage. |
| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions. |
| Stock Solution Storage | Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Once thawed, aliquots may be kept at 4°C for up to two weeks.[6] |
| Light Sensitivity | Protect from light. |
| Hygroscopicity | The compound may be hygroscopic; store in a dry environment. |
Q3: What is the solubility of this compound in common solvents?
Based on available data for this compound and similar covalent CDK7 inhibitors, the following solubility information can be used as a guide:
| Solvent | Solubility | Notes |
| DMSO | > 45 mg/mL | For a related covalent CDK7 inhibitor, THZ1, the solubility in DMSO is 50 mg/mL. |
| Water | < 1 mg/mL | This compound is poorly soluble in aqueous solutions like water and PBS. |
| Ethanol | Information not available | It is advisable to first dissolve in DMSO and then dilute in aqueous buffers. |
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution
Possible Cause 1: Poor solubility in aqueous buffers. this compound is a lipophilic molecule with low aqueous solubility.[6] When a concentrated DMSO stock solution is diluted into an aqueous buffer like PBS, the compound can precipitate.
Solution:
-
Increase the percentage of DMSO in the final solution: However, be mindful that high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Use a hydrotropy agent: For in vivo experiments, co-solvents such as sodium carboxymethyl cellulose (CMC-Na), Tween 80, or PEG300 can be used to improve solubility.[6] A typical formulation for oral administration might involve suspending the compound in 0.5% CMC-Na.
-
Sonication and Warming: Briefly sonicating or warming the solution to 37°C can help to redissolve the precipitate.[3] Ensure the solution is clear before use.
-
Intermediate Dilution: Instead of diluting the stock directly into the final buffer, try making an intermediate dilution in a solvent mixture with a higher percentage of organic solvent before the final dilution.
Possible Cause 2: The compound has degraded. Improper storage or handling can lead to the degradation of this compound.
Solution:
-
Use fresh aliquots: Always use a fresh aliquot of the stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles.
-
Verify compound integrity: If precipitation persists and you suspect degradation, it may be necessary to verify the integrity of the compound using analytical methods such as HPLC-MS.
Issue 2: Inconsistent or No Inhibitory Effect Observed
Possible Cause 1: Incorrect concentration of the inhibitor. This could be due to inaccurate measurement of the solid compound, errors in dilution, or loss of compound due to precipitation.
Solution:
-
Confirm stock concentration: If possible, confirm the concentration of your stock solution using spectrophotometry if the molar extinction coefficient is known.
-
Ensure complete dissolution: When preparing the stock solution, ensure that all of the solid material has completely dissolved by vortexing or sonicating.
-
Prepare fresh dilutions: Prepare fresh dilutions from the stock solution for each experiment.
Possible Cause 2: Instability of the inhibitor in the experimental buffer. Covalent inhibitors can be susceptible to degradation in aqueous buffers, especially at certain pH values or in the presence of nucleophiles.
Solution:
-
Minimize incubation time in buffer: Prepare the final dilution of this compound in the assay buffer immediately before adding it to the experiment.
-
Optimize buffer conditions: If you suspect pH-dependent instability, you could test a range of pH values for your assay buffer to find the optimal condition for inhibitor stability.
Possible Cause 3: Issues with the target protein or assay system. The lack of an inhibitory effect may not be due to the inhibitor itself but rather to problems with the kinase or the assay.
Solution:
-
Use a positive control: Include a known, well-characterized CDK7 inhibitor as a positive control in your experiments to validate the assay system.
-
Verify enzyme activity: Ensure that the CDK7 enzyme is active. Run a control reaction with no inhibitor to measure the basal kinase activity.
-
Consider the covalent mechanism: Remember that covalent inhibitors often exhibit time-dependent inhibition. The observed IC50 can decrease with longer pre-incubation times. Your assay should be designed to account for this.
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing the compound: Carefully weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.
-
Adding solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the compound: Vortex the solution vigorously and/or sonicate in a water bath until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and storage: Aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -20°C or -80°C.
General Protocol for an In Vitro Kinase Assay with this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound against CDK7. The specific concentrations of enzyme, substrate, and ATP should be optimized for your particular assay system.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Substrate (e.g., a peptide or protein substrate of CDK7)
-
ATP
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (or other detection method)
-
Microplate reader
Procedure:
-
Prepare dilutions of this compound: Serially dilute the this compound stock solution in kinase assay buffer to achieve a range of final assay concentrations. Remember to include a DMSO-only control.
-
Pre-incubation of enzyme and inhibitor: In a multi-well plate, add the diluted this compound or DMSO control to the wells. Add the CDK7 enzyme to each well. The final volume should be half of the final reaction volume.
-
Incubate: Gently mix and incubate the plate for a predetermined amount of time (e.g., 30-60 minutes) at room temperature to allow for the covalent binding of this compound to the enzyme.
-
Initiate the kinase reaction: Add the substrate and ATP mixture to each well to initiate the kinase reaction. The final volume should be brought to the desired total reaction volume.
-
Incubate: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal time should be within the linear range of the kinase reaction.
-
Stop the reaction and detect signal: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. enzymlogic.com [enzymlogic.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. dbaitalia.it [dbaitalia.it]
Troubleshooting Resistance to CDK7 Inhibitors: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting resistance to Cyclin-Dependent Kinase 7 (CDK7) inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to a non-covalent CDK7 inhibitor (e.g., Samuraciclib). What is a likely mechanism?
A common mechanism of acquired resistance to non-covalent, ATP-competitive CDK7 inhibitors is the emergence of a specific mutation in the CDK7 gene.[1][2][3][4][5] Research has identified a recurrent single amino acid substitution, Asp97 to Asn (D97N), in prostate cancer cells that became resistant to Samuraciclib.[1][2][3][4][5][6] This mutation reduces the binding affinity of the inhibitor to CDK7, thereby diminishing its efficacy.[1][4] Interestingly, cells with this mutation may remain sensitive to covalent CDK7 inhibitors.[1][2][3][4][5] The Asp97 residue is highly conserved across human CDKs, and similar mutations in other CDKs (e.g., CDK4, CDK12) have been shown to confer resistance to their respective inhibitors.[1][4][6]
Q2: I am working with a covalent CDK7 inhibitor like THZ1, and my cells are now resistant. What should I investigate?
A primary mechanism of resistance to the THZ series of covalent CDK7 inhibitors is the upregulation of multidrug resistance transporters, specifically ABCB1 and ABCG2.[7] These transporters act as efflux pumps, actively removing the inhibitor from the cell and preventing it from reaching its target.[7] This mechanism has been observed in neuroblastoma and lung cancer cell lines.[7] Another possibility, though less commonly reported in this context, is a mutation in the covalent binding site of the target. For instance, an in-vitro mutation of Cysteine 312 to Serine (C312S) in CDK7 can prevent the binding of THZ1.[1][2]
Q3: My cells show resistance to a CDK7 inhibitor, but I don't see any mutations in CDK7. What other pathways could be involved?
Resistance to CDK7 inhibitors can be driven by the activation of bypass signaling pathways that compensate for the inhibition of CDK7. One such critical pathway is the mTOR/PI3K signaling cascade.[8] A genome-wide CRISPR/Cas9 screen revealed that the mTOR/PI3K pathway is important for the cellular response to Samuraciclib.[8] Specifically, the knockout of mTOR activators led to reduced sensitivity to the CDK7 inhibitor, while knocking out mTOR repressors increased sensitivity.[8] Therefore, it is advisable to probe the activation status of key components of the mTOR/PI3K/AKT pathway in your resistant cells.
Q4: Are there any known biomarkers that can predict sensitivity or resistance to CDK7 inhibitors?
Several potential biomarkers are emerging. For instance, the basal protein expression of CITED2 has been shown to correlate with sensitivity to THZ1 across different breast cancer subtypes.[9] Additionally, a global c-MYC expression signature has been linked to sensitivity to CDK7 inhibition, with a significant correlation observed between CDK7 and c-MYC expression, particularly in lung cancer.[10] Conversely, high expression of CDK7 and Cyclin H has been associated with resistance to the PARP inhibitor Olaparib, suggesting a potential for cross-resistance and a role for CDK7 in other resistance mechanisms.[11]
Q5: My CDK7 inhibitor is not inducing the expected level of apoptosis. What could be the reason?
While CDK7 inhibitors can induce apoptosis, their mechanism of action is multifaceted and can also lead to cell cycle arrest.[12][13] THZ1, for example, has been shown to induce G2/M arrest.[12][13] The cellular context, including the specific cancer type and its genetic background (e.g., p53 status), can influence whether cell cycle arrest or apoptosis is the predominant outcome.[14] For instance, the p53-null PC3 prostate cancer cell line appeared resistant to apoptosis induced by CT7001 (Samuraciclib).[14] It is also important to consider that CDK7's primary role is in regulating transcription via RNA Polymerase II (Pol II), and the anti-tumor effects are often a consequence of transcriptional suppression of key oncogenes and anti-apoptotic proteins like MCL1 and XIAP.[7][15]
Troubleshooting Experimental Results
Problem: Inconsistent IC50 values for a CDK7 inhibitor in a cell viability assay.
-
Possible Cause 1: Drug Stability and Handling. Ensure the inhibitor is properly stored and that the stock solutions are not undergoing degradation. Prepare fresh dilutions for each experiment.
-
Possible Cause 2: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variability in results. Optimize and standardize your seeding density.
-
Possible Cause 3: Assay Duration. The cytotoxic effects of CDK7 inhibitors can be time-dependent. A 72-hour incubation is commonly used, but this may need to be optimized for your specific cell line and inhibitor.[16]
-
Possible Cause 4: Cell Line Authenticity and Passage Number. Verify the identity of your cell line using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered drug sensitivity.
Problem: No significant decrease in RNA Pol II phosphorylation upon inhibitor treatment.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The effect on Pol II phosphorylation can be dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions. While some effects can be seen in hours, significant changes may take longer.[17]
-
Possible Cause 2: Resistance Mechanism. The cells may have developed resistance, for example, through drug efflux via ABC transporters, which would prevent the inhibitor from reaching its target.[7]
-
Possible Cause 3: Antibody Quality. Ensure the antibodies used for Western blotting (e.g., against phospho-Ser2, phospho-Ser5 of the Pol II CTD) are specific and validated for the application.
Quantitative Data Summary
Table 1: IC50 Values of CDK7 Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line | Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Change | Resistance Mechanism | Reference |
| H1975 (NSCLC) | THZ1 | 379 nM | 83.4 nM (H1975/WR), 125.9 nM (H1975/OR) | N/A* | EMT-associated resistance | [13] |
| MDA-MB-231 (TNBC) | THZ1 | ~25 nM | Not Reported | N/A | N/A | [16] |
| HCC38 (TNBC) | THZ1 | ~75 nM | Not Reported | N/A | N/A | [16] |
| MDA-MB-468 (TNBC) | THZ1 | ~50 nM | Not Reported | N/A | N/A | [16] |
Note: In this specific study, the "resistant" cell lines (H1975/WR and H1975/OR) were generated to be resistant to EGFR-TKIs and surprisingly showed increased sensitivity to CDK7 inhibitors.
Key Experimental Protocols
Protocol 1: Generation of Resistant Cell Lines
This protocol is adapted from the methodology used to generate THZ1-resistant neuroblastoma cell lines.[7]
-
Initial Culture: Begin by culturing the parental cancer cell line in its standard growth medium containing the CDK7 inhibitor at its predetermined IC50 value.
-
Passaging: When the cells reach confluence, split them at a 1:5 ratio.
-
Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of the CDK7 inhibitor by a small increment (e.g., 10 nM).
-
Continuous Culture: Continue to culture the cells in the presence of the inhibitor, repeating the dose escalation after every one or two passages as the cells adapt.
-
Timeline: The development of significant resistance can take several months (e.g., 3-6 months).
-
Characterization: Once a resistant population is established, it can be subjected to molecular and cellular characterization without the need for single-cell cloning.
Protocol 2: Western Blotting for CDK7 Target Engagement
-
Cell Lysis: Treat sensitive and resistant cells with the CDK7 inhibitor for the desired time and dose. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total RNA Polymerase II, phospho-RNA Polymerase II CTD (Ser2, Ser5, Ser7), CDK7, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Resistance Mechanisms
Signaling Pathways and Workflows
References
- 1. embopress.org [embopress.org]
- 2. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells [spiral.imperial.ac.uk]
- 4. embopress.org [embopress.org]
- 5. DSpace [repository.icr.ac.uk]
- 6. oncodaily.com [oncodaily.com]
- 7. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disruption of CDK7 signaling leads to catastrophic chromosomal instability coupled with a loss of condensin-mediated chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: CDK Inhibitor Cell-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing cell-based assays to evaluate Cyclin-Dependent Kinase (CDK) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Assay Setup
Question: What are the most critical initial considerations when setting up a new CDK inhibitor cell-based assay?
Answer: When initiating a new CDK inhibitor assay, three of the most critical factors to consider are:
-
Cell Line Selection: The choice of cell line is paramount. Ensure the cell line expresses the target CDK and, crucially, has a functional Retinoblastoma (Rb) protein, as the canonical mechanism of action for many CDK4/6 inhibitors is Rb-dependent.[1][2] The absence of a functional Rb protein can lead to intrinsic resistance to these inhibitors.[1]
-
Assay Type and Endpoint: The selection of the assay endpoint should align with the inhibitor's mechanism of action. For cytostatic inhibitors like those targeting CDK4/6, which induce G1 cell cycle arrest, assays measuring DNA content or cell number are more appropriate than metabolic assays.[3][4][5][6]
-
Positive and Negative Controls: Incorporating appropriate controls is essential for data interpretation. A well-characterized CDK inhibitor with a known potency in your chosen cell line should be used as a positive control. A vehicle-only (e.g., DMSO) control is a standard negative control.
Proliferation and Viability Assays
Question: My ATP-based viability assay (e.g., CellTiter-Glo®) shows a weak response or a high IC50 value for my CDK4/6 inhibitor, even though I expect it to be potent. What could be the issue?
Answer: This is a common pitfall. CDK4/6 inhibitors often induce G1 cell cycle arrest, causing cells to stop dividing but continue to grow in size.[3][4][5][6] This cellular growth can lead to an increase in mitochondria and, consequently, ATP production.[3][4][5][6] An ATP-based assay will measure this increased metabolic activity and mask the anti-proliferative effect of the inhibitor, leading to an underestimation of its potency.[3][4][5][6]
Troubleshooting Steps:
-
Switch to a DNA-based or cell-counting assay: Use assays that directly measure cell number or DNA content, such as those using SYTO60 or CyQUANT™ dyes, or direct cell counting methods. These are not confounded by changes in cell size or metabolic activity.[3][4][5][6]
-
Confirm G1 arrest: Perform cell cycle analysis to confirm that the inhibitor is inducing the expected G1 arrest in your cell line.
-
Consider off-target effects of some inhibitors: Be aware that some CDK inhibitors, like abemaciclib, may have off-target effects that can restrict this cellular overgrowth, making them appear more potent in ATP-based assays compared to more specific inhibitors like palbociclib.[5][6]
Question: I'm observing high variability between replicate wells in my proliferation assay. What are the likely causes?
Answer: High variability in proliferation assays can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a common cause of variability. Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile PBS or media.
-
Compound Precipitation: At higher concentrations, your inhibitor may be precipitating out of solution. Visually inspect the wells for any precipitate. If observed, you may need to adjust your solvent or the highest concentration tested.
-
Inconsistent Incubation Times: Ensure that the timing of compound addition and assay reagent addition is consistent across all plates.
Cell Cycle Analysis
Question: I've treated my cells with a CDK4/6 inhibitor, but I don't see a clear G1 arrest in my cell cycle analysis. Why might this be?
Answer:
-
Rb-Deficient Cell Line: The cell line you are using may lack a functional Rb protein, a key substrate for CDK4/6. In the absence of functional Rb, cells can progress through the G1/S checkpoint unabated, rendering CDK4/6 inhibitors ineffective at inducing G1 arrest.[1] Confirm the Rb status of your cell line.
-
Insufficient Drug Concentration or Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be too short to elicit a significant G1 arrest. Perform a dose-response and time-course experiment to optimize these parameters.
-
Compensatory Mechanisms: In some contexts, cancer cells can develop resistance to CDK4/6 inhibitors through the upregulation of other cell cycle components, such as Cyclin E1, which can drive G1/S transition via CDK2.[7]
Question: My cell cycle data shows an increase in the sub-G1 peak after inhibitor treatment. What does this signify?
Answer: An increase in the sub-G1 peak is often indicative of apoptosis or programmed cell death, as it represents cells with fragmented DNA. While many CDK inhibitors are cytostatic, some can induce apoptosis in specific cellular contexts or at high concentrations due to off-target effects.[8][9] For example, inhibition of cyclin D3 in a mouse model of NOTCH1-overexpressing T-ALL led to apoptosis.[8][9]
Target Engagement and Downstream Signaling
Question: How can I confirm that my CDK inhibitor is engaging its target within the cell?
Answer: Directly measuring the interaction of a compound with its target in live cells is known as target engagement. This provides evidence that the inhibitor is reaching its intended target.[10] Several methods can be used:
-
NanoBRET™ Target Engagement Assay: This is a sensitive method that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged CDK in live cells. The displacement of the tracer by an unlabeled inhibitor can be quantified to determine the inhibitor's affinity for the target.[11][12][13][14][15]
-
Western Blotting for Phospho-Rb: For CDK4/6 inhibitors, a downstream confirmation of target engagement is the reduction of phosphorylated Rb (pRb) at specific sites (e.g., Ser780).[16] A decrease in the pRb signal upon inhibitor treatment indicates that the kinase activity of CDK4/6 has been inhibited.
Question: My inhibitor shows potent target engagement in a NanoBRET™ assay, but the effect on cell proliferation is weak. What could explain this discrepancy?
Answer: This discrepancy can arise from several factors:
-
Cellular Context: The NanoBRET™ assay is often performed in an overexpression system (e.g., HEK293 cells), which may not fully recapitulate the signaling network of your cancer cell line of interest.[11]
-
Functional Redundancy: Other CDKs might compensate for the inhibition of the target CDK in your specific cancer cell line, allowing proliferation to continue.
-
Downstream Mutations: Mutations downstream of the target CDK, such as loss of Rb, can uncouple target engagement from the anti-proliferative phenotype.
Data Summary Tables
Table 1: Comparison of Proliferation Assay Readouts
| Assay Type | Principle | Advantages | Disadvantages with Cytostatic CDK Inhibitors |
| Metabolic (ATP-based) | Measures cellular ATP levels as an indicator of metabolic activity. | Simple, rapid, and sensitive. | Can be confounded by inhibitor-induced changes in cell size and metabolism, leading to an underestimation of potency.[3][4][5][6] |
| DNA Content (Fluorescent Dye) | Measures total DNA content using intercalating dyes. | Directly correlates with cell number; less affected by metabolic changes. | Requires cell lysis. |
| Direct Cell Counting | Automated or manual counting of cells. | Provides a direct measure of cell number. | Can be lower throughput and more time-consuming. |
Table 2: Selectivity of Common CDK4/6 Inhibitors in Live Cell Assays
| Inhibitor | Primary Targets | Notable Off-Targets in Live Cells | Reference |
| Palbociclib | CDK4, CDK6 | Highly selective for CDK4/6. | [17] |
| Ribociclib | CDK4, CDK6 | Highly selective for CDK4/6. | [17] |
| Abemaciclib | CDK4, CDK6 | CDK2, CDK7, CDK9, CDK14-18 | [17] |
Signaling Pathways and Experimental Workflows
Caption: Simplified CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.
References
- 1. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Unexpected Outcomes of CDK4/6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
- 11. NanoBRET® Target Engagement CDK Selectivity Systems [promega.com]
- 12. carnabio.com [carnabio.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. promega.com [promega.com]
- 15. carnabio.com [carnabio.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. chemrxiv.org [chemrxiv.org]
improving the therapeutic window of Cdk7-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk7-IN-8. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of both the cell cycle and transcription. It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[1][2] this compound covalently binds to a cysteine residue in the ATP-binding pocket of CDK7, leading to irreversible inhibition of its kinase activity. This dual inhibition of cell cycle progression and transcription makes this compound a potent anti-cancer agent.
Q2: What are the reported IC50 values for this compound?
The in vitro potency of this compound has been evaluated in various cancer cell lines. The reported IC50 values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 25.26 |
| OVCAR-3 | Ovarian Cancer | 45.31 |
| HCC1806 | Breast Cancer | 44.47 |
| HCC70 | Breast Cancer | 50.85 |
| Enzymatic Assay | CDK7 | 54.29 |
Data sourced from MedchemExpress.
Q3: How can the therapeutic window of this compound be improved?
Improving the therapeutic window of this compound, which means increasing its efficacy against cancer cells while minimizing toxicity to normal cells, can be approached through several strategies:
-
Combination Therapies: Synergistic effects have been observed when combining CDK7 inhibitors with other anti-cancer agents. This can allow for lower, less toxic doses of each drug to be used. Promising combinations include:
-
Tyrosine Kinase Inhibitors (TKIs): Combination with TKIs like lapatinib or ponatinib has shown synergistic effects in neuroblastoma cells.[3]
-
PARP Inhibitors: Combining CDK7 inhibitors with PARP inhibitors can be effective in cancers with deficiencies in DNA damage repair pathways.[4][5][6]
-
Chemotherapy: CDK7 inhibition can sensitize pancreatic cancer cells to standard chemotherapy regimens like gemcitabine and paclitaxel.[2][7]
-
CDK4/6 Inhibitors: Dual inhibition of CDK7 and CDK4/6 is a promising strategy to overcome therapeutic resistance in breast cancer.[8][9]
-
-
Novel Drug Delivery Systems: Encapsulating this compound in nanocarriers can improve its pharmacokinetic profile, enhance tumor targeting, and reduce off-target toxicity.
-
Addressing Drug Resistance: Understanding and overcoming mechanisms of resistance, such as those mediated by efflux pumps, can enhance the long-term efficacy of this compound.
Troubleshooting Guide
Issue 1: Lower than expected efficacy in in-vitro experiments.
-
Possible Cause 1: Suboptimal Cell Culture Conditions.
-
Solution: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Passage number should be monitored as high-passage number cells can exhibit altered sensitivity to drugs.
-
-
Possible Cause 2: Incorrect Drug Concentration or Incubation Time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. The IC50 can vary significantly between cell lines.
-
-
Possible Cause 3: Drug Instability or Degradation.
-
Solution: this compound is a covalent inhibitor and may be susceptible to degradation. Prepare fresh stock solutions and dilute to the final concentration immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 4: Cell Line-Specific Resistance.
-
Solution: Some cell lines may have intrinsic resistance mechanisms. Consider using a panel of cell lines with varying genetic backgrounds to assess the activity of this compound. Investigate potential resistance mechanisms such as altered expression of CDK7 or downstream signaling components.
-
Issue 2: High background or off-target effects observed in Western Blot analysis.
-
Possible Cause 1: Antibody Specificity.
-
Solution: Ensure the primary antibodies used are specific for the target protein and have been validated for Western blotting. Use appropriate blocking buffers (e.g., 5% non-fat milk or BSA in TBST) to minimize non-specific antibody binding.
-
-
Possible Cause 2: Non-specific Binding of this compound.
-
Solution: While this compound is selective, at high concentrations, it may inhibit other kinases. Use the lowest effective concentration of this compound determined from your dose-response experiments. Consider using a more selective CDK7 inhibitor as a control if available.
-
-
Possible Cause 3: Crosstalk between Signaling Pathways.
-
Solution: Inhibition of CDK7 can lead to compensatory changes in other signaling pathways. Analyze key proteins in related pathways (e.g., apoptosis, DNA damage response) to understand the broader effects of this compound in your experimental system.
-
Issue 3: Inconsistent results in in-vivo xenograft studies.
-
Possible Cause 1: Poor Bioavailability or Suboptimal Dosing Regimen.
-
Solution: The formulation and route of administration can significantly impact the in vivo efficacy of this compound. Ensure the compound is properly formulated to enhance solubility and stability. A pilot pharmacokinetic study to determine the optimal dosing schedule and route of administration is recommended.
-
-
Possible Cause 2: Tumor Heterogeneity.
-
Solution: The genetic and phenotypic heterogeneity of tumors can lead to variable responses. Ensure that the cell line used for xenografts is well-characterized and that tumors are of a consistent size before starting treatment.
-
-
Possible Cause 3: Animal Health and Welfare.
-
Solution: Monitor the health of the animals closely throughout the study. Weight loss or other signs of toxicity can impact tumor growth and response to treatment. Adjust the dose or schedule if significant toxicity is observed.
-
Experimental Protocols
1. Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (typically 2,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. After incubation, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-RNA Pol II Ser5, anti-cleaved PARP, anti-CDK7) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
3. In Vivo Xenograft Tumor Model
Ethical approval from the institutional animal care and use committee is required before conducting any animal experiments.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., vehicle control, this compound, combination therapy).
-
Drug Administration: Administer this compound via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The vehicle should be appropriate for the solubility of the compound.
-
Monitoring: Monitor tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Caption: CDK7's role in cell cycle progression and its inhibition by this compound.
Caption: CDK7's function in transcription and its inhibition by this compound.
Caption: Experimental workflow for evaluating combination therapy with this compound.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. inhibition-of-the-transcriptional-kinase-cdk7-overcomes-therapeutic-resistance-in-her2-positive-breast-cancers - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Welcome [jci.org]
- 9. CDK4/6 Inhibitors in Breast Cancer—Who Should Receive Them? [mdpi.com]
Cdk7-IN-8 toxicity in normal versus cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Cdk7-IN-8. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do cancer cells show higher sensitivity to this compound compared to normal cells?
A1: Cancer cells often exhibit a state of "transcriptional addiction," meaning they have a heightened reliance on continuous, high-level transcription to maintain their malignant phenotype and rapid proliferation.[1] this compound is a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key component of the transcription factor TFIIH.[1][2] TFIIH is essential for initiating transcription by phosphorylating RNA Polymerase II. By inhibiting CDK7, this compound disproportionately affects cancer cells that are dependent on the expression of oncogenes and anti-apoptotic proteins, leading to cell cycle arrest and apoptosis.[2][3] Normal cells, with their lower and more regulated transcriptional demands, are less sensitive to the effects of CDK7 inhibition and may undergo cell cycle arrest rather than cell death upon treatment.[4][5]
Q2: I am not observing significant apoptosis in my cancer cell line after treatment with this compound. What could be the reason?
A2: There are several potential reasons for a lack of significant apoptosis:
-
Cell Line Specificity: The sensitivity to CDK7 inhibitors can vary between different cancer cell lines.[2] Some cell lines may be less transcriptionally addicted or have alternative survival pathways that make them more resistant to this compound.
-
Concentration and Treatment Duration: The induction of apoptosis by CDK7 inhibitors is often dose- and time-dependent.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration and incubation time for your specific cell line. Higher concentrations may be required to induce apoptosis, while lower concentrations might only lead to cell cycle arrest.[7]
-
p53 Status: The tumor suppressor protein p53 can play a role in the apoptotic response to CDK7 inhibition.[8] Cell lines with mutated or non-functional p53 may exhibit a reduced apoptotic response.
-
Experimental Readout: Ensure that your apoptosis assay is sensitive enough and performed at an appropriate time point to detect apoptosis. Consider using a combination of assays, such as Annexin V staining and a caspase activity assay, to confirm your results.
Q3: My this compound is not dissolving properly. How should I prepare it?
A3: this compound is a solid compound. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Ensure you are using a high-purity, anhydrous grade of DMSO. If you are still experiencing solubility issues, gentle warming and vortexing may help. It is recommended to prepare fresh dilutions from the stock solution in your cell culture medium for each experiment.
Q4: What are the expected off-target effects of this compound?
A4: While this compound is a potent inhibitor of CDK7, like most small molecule inhibitors, it may have off-target effects.[9] However, studies on similar selective CDK7 inhibitors have shown a high degree of specificity. To investigate potential off-target effects in your experiments, consider performing a kinome profiling assay or including a structurally unrelated CDK7 inhibitor as a control to ensure the observed phenotype is due to CDK7 inhibition.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Target | CDK7 | [9][10] |
| IC50 (Enzymatic Assay) | 54.29 nM | [9][10] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (72h treatment) | Reference |
| HCC70 | Triple-Negative Breast Cancer | 50.85 nM | [10] |
| OVCAR-3 | Ovarian Cancer | 45.31 nM | [10] |
| HCT116 | Colon Cancer | 25.26 nM | [10] |
| HCC1806 | Triple-Negative Breast Cancer | 44.47 nM | [10] |
Table 3: Comparative Toxicity of CDK7 Inhibitors in Normal vs. Cancer Cells
| Compound | Normal Cell Line | Metric | Value | Cancer Cell Line(s) | Metric | Value(s) | Reference |
| THZ1 | Normal Human Cell Lines | Toxicity | No obvious toxicity | 53% of 1000 cancer cell lines | IC50 | < 200 nM | [3] |
| THZ1 | Normal CD34+ cord blood cells | Toxicity | Minimally toxic | Primary multiple myeloma cells | Apoptosis | Significant induction | [11] |
| ICEC0942 | RPE1 (non-transformed) | GI50 | 120 nM | Multiple cancer cell lines | Proliferation Inhibition | Lower concentrations than non-tumorigenic cells | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cell viability.
Materials:
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13]
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.[13]
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[9]
-
Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as required.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[14]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]
Visualizations
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THZ1 suppresses human non-small-cell lung cancer cells in vitro through interference with cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. biorxiv.org [biorxiv.org]
- 13. youtube.com [youtube.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
interpreting unexpected results with Cdk7-IN-8
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cdk7-IN-8, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).
Troubleshooting Guide
This guide addresses potential unexpected outcomes during your experiments with this compound.
Scenario 1: Reduced or No Efficacy of this compound
You've treated your cells with this compound but do not observe the expected phenotype (e.g., cell cycle arrest, apoptosis, or decreased proliferation).
Caption: Troubleshooting workflow for reduced or no efficacy of this compound.
| Possible Cause | Recommended Action |
| Compound Degradation | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light). |
| Incorrect Concentration | Verify the final concentration of this compound in your experiment. Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Cell Line Insensitivity | Test this compound on a known sensitive cell line (e.g., HCT116, OVCAR-3) in parallel with your experimental line to confirm compound activity.[1] |
| Low Target Engagement | Perform a Western blot to assess the phosphorylation status of Cdk7's downstream targets, such as the C-terminal domain (CTD) of RNA Polymerase II (on Ser5/7) or the T-loops of CDK1 and CDK2. A lack of change in phosphorylation indicates a problem with target engagement. |
| Poor Cell Permeability or High Efflux | If target engagement is low in cellular assays but not in biochemical assays, consider issues with compound uptake or active removal by efflux pumps (e.g., P-glycoprotein). |
| Acquired Resistance | Prolonged exposure to kinase inhibitors can lead to resistance. This could be due to mutations in the Cdk7 kinase domain or upregulation of bypass signaling pathways. |
Scenario 2: Unexpected Cellular Toxicity or Off-Target Effects
You observe significant cell death at concentrations where you expect to see specific cell cycle effects, or you notice phenotypes inconsistent with Cdk7 inhibition.
Caption: Troubleshooting workflow for unexpected toxicity with this compound.
| Possible Cause | Recommended Action |
| High Concentration | Perform a detailed dose-response curve to identify a therapeutic window where you see target inhibition without excessive toxicity. |
| Off-Target Kinase Inhibition | While this compound is selective, at higher concentrations, it may inhibit other kinases. Review literature for known off-targets of similar Cdk7 inhibitors. For example, some CDK7 inhibitors also show activity against CDK12 and CDK13 at higher concentrations.[2] |
| Induction of Apoptosis | Cdk7 inhibition can lead to apoptosis in sensitive cell lines.[3] Use assays like Annexin V/PI staining to differentiate between apoptosis and necrosis. |
| Cell Line-Specific Sensitivity | Some cell lines may be particularly sensitive to the inhibition of transcription, a key function of Cdk7, leading to rapid cell death. |
| Compound Purity | Ensure the purity of your this compound lot. Impurities could contribute to unexpected toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of CDK7.[1] CDK7 has two major roles in the cell:
-
Cell Cycle Regulation: As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs (like CDK1, CDK2, CDK4, and CDK6) that are essential for cell cycle progression.[4]
-
Transcription Regulation: As a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, which is crucial for transcription initiation.[4][5]
By inhibiting CDK7, this compound can induce cell cycle arrest and suppress the transcription of key oncogenes.
Caption: this compound inhibits both cell cycle and transcription pathways.
Q2: What are the recommended working concentrations for this compound?
A2: The optimal concentration of this compound will vary depending on the cell line. Based on available data, a starting point for cell-based assays is in the range of 25-100 nM.[1] It is highly recommended to perform a dose-response experiment to determine the IC50 in your specific system.
This compound Potency Data
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | Cdk7 | 54.29 |
| Cell Proliferation | HCT116 | 25.26 |
| Cell Proliferation | OVCAR-3 | 45.31 |
| Cell Proliferation | HCC1806 | 44.47 |
| Cell Proliferation | HCC70 | 50.85 |
| Data sourced from MedchemExpress.[1] |
Q3: How can I confirm that this compound is inhibiting its target in my cells?
A3: The most direct way to confirm target engagement is to perform a Western blot and analyze the phosphorylation status of known Cdk7 substrates.
-
p-CDK1 (Thr161) and p-CDK2 (Thr160): Inhibition of Cdk7's CAK activity will lead to a decrease in the phosphorylation of these T-loop residues in other CDKs.
-
p-RNA Polymerase II CTD (Ser5/7): Inhibition of Cdk7's transcriptional role will decrease phosphorylation at these sites on the C-terminal domain of RNA Pol II.
Q4: What are the expected phenotypic effects of this compound treatment?
A4: The expected effects include:
-
Cell Cycle Arrest: Primarily at the G1/S and G2/M transitions, which can be measured by flow cytometry analysis of DNA content.
-
Inhibition of Cell Proliferation: Can be assessed using assays such as MTS, MTT, or cell counting.
-
Induction of Apoptosis: In sensitive cell lines, Cdk7 inhibition can lead to programmed cell death, measurable by Annexin V staining or PARP cleavage.
Experimental Protocols
Western Blot for Cdk7 Target Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time (e.g., 6-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-CDK2 (Thr160), anti-total CDK2, anti-p-RNA Pol II (Ser5), anti-total RNA Pol II) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Plate cells in 6-well plates. After adherence, treat with this compound or DMSO for a duration equivalent to one cell cycle (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An effective Cdk7 inhibitor should cause an accumulation of cells in the G1 and/or G2 phases.
References
Technical Support Center: Cdk7-IN-8 Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cdk7-IN-8 in long-term experimental settings. The information is designed to assist in refining treatment protocols and addressing common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme with a dual role in regulating both the cell cycle and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby promoting cell cycle progression.[2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[1] By inhibiting CDK7, this compound can simultaneously block cell cycle progression and suppress the transcription of key oncogenes.[3]
Q2: What are the recommended starting concentrations for in vitro studies with this compound?
Based on available data for similar CDK7 inhibitors, a starting point for in vitro cell-based assays would be in the low nanomolar to low micromolar range. For instance, the CDK7 inhibitor BS-181 has an IC50 of 21 nM in enzymatic assays and inhibits cancer cell line growth at low micromolar concentrations.[4] Another selective CDK7 inhibitor, ICEC0942, has an IC50 of 40 nM and shows anti-proliferative effects in the 0.2-0.3 µM range in various cancer cell lines.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should this compound be prepared and stored for long-term use?
For long-term storage, this compound powder should be stored at -20°C. For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The stability of compounds in DMSO can vary.[5] To maximize stability, it is advisable to:
-
Prepare high-concentration stock solutions (e.g., 10 mM) to minimize the impact of moisture absorption by DMSO.[5]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5]
-
Store DMSO stock solutions at -20°C or -80°C.
-
Before use, allow the vial to warm to room temperature before opening to prevent condensation. For critical long-term experiments, it is best to use freshly prepared solutions or solutions that have undergone minimal freeze-thaw cycles.[5]
Troubleshooting Guides
In Vitro Studies
Problem 1: High cell toxicity or unexpected off-target effects.
-
Possible Cause: The concentration of this compound may be too high for the specific cell line, leading to off-target kinase inhibition or general cytotoxicity. While some CDK7 inhibitors are highly selective, at higher concentrations, they may inhibit other kinases.[6][7]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the GI50 (concentration for 50% growth inhibition) for your cell line. Use concentrations at or below the GI50 for long-term studies to minimize toxicity.
-
Assess Off-Target Effects: If unexpected phenotypes are observed, consider that other kinases might be inhibited. The covalent CDK7 inhibitor YKL-5-124 showed high selectivity for CDK7 over CDK12/13, unlike the broader inhibitor THZ1.[7] If possible, compare the phenotype with that of other selective CDK7 inhibitors or use siRNA/shRNA to knockdown CDK7 for target validation.
-
Monitor Cell Health: Regularly assess cell morphology and viability using methods like trypan blue exclusion or automated cell counters throughout the long-term experiment.
-
Problem 2: Development of drug resistance over time.
-
Possible Cause: Cancer cells can develop resistance to targeted therapies through various mechanisms, such as mutations in the drug target, activation of bypass signaling pathways, or upregulation of drug efflux pumps.[8][9] For covalent inhibitors, mutations in the target cysteine residue can confer resistance.[10]
-
Troubleshooting Steps:
-
Establish Resistant Cell Lines: A protocol for generating resistant cell lines can be found in the "Experimental Protocols" section. This allows for the study of resistance mechanisms.
-
Combination Therapy: Combining this compound with other anti-cancer agents can prevent or overcome resistance. Synergistic effects have been observed with topoisomerase I inhibitors and tyrosine kinase inhibitors.[11][12]
-
Analyze Resistant Clones: Perform molecular analyses (e.g., sequencing of CDK7, RNA-seq, proteomics) on resistant cells to identify the mechanisms of resistance.
-
In Vivo Studies
Problem 3: Poor in vivo efficacy or high toxicity in animal models.
-
Possible Cause: Suboptimal pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, including poor bioavailability, rapid metabolism, or off-target toxicity.[13] Some CDK inhibitors have shown poor oral bioavailability.[1]
-
Troubleshooting Steps:
-
Optimize Dosing and Schedule: Conduct a pilot study with a range of doses and administration schedules (e.g., daily, every other day) to determine the maximum tolerated dose (MTD) and an effective dosing regimen.
-
Pharmacokinetic Analysis: If possible, perform PK studies to measure the concentration of this compound in plasma and tumor tissue over time. This will help to ensure that therapeutic concentrations are being achieved and maintained.
-
Monitor for Toxicity: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or signs of organ damage. Common toxicities associated with CDK inhibitors include neutropenia and gastrointestinal issues.[8]
-
Consider Combination Therapy: As with in vitro studies, combining this compound with other agents may enhance efficacy and allow for the use of lower, less toxic doses of each drug.
-
Quantitative Data Summary
| Parameter | This compound / Similar CDK7 Inhibitors | Reference |
| IC50 (Enzymatic Assay) | BS-181: 21 nM; ICEC0942: 40 nM; YKL-5-124: 53.5 nM | [1][4][7] |
| In Vitro GI50 | ICEC0942: 0.2-0.3 µM in various cancer cell lines | [1] |
| In Vivo Administration | ICEC0942: Oral administration showed anti-tumor effects in xenograft models | [1] |
Experimental Protocols
Protocol for Establishing this compound Resistant Cell Lines
This protocol is adapted from general methods for establishing drug-resistant cell lines.[14][15]
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Monitoring and Maintenance: At each concentration, allow the cells to stabilize and resume normal proliferation before the next dose escalation. This process can take several months.
-
Confirmation of Resistance: Once a resistant population is established (e.g., can tolerate 5-10 times the initial IC50), perform a new IC50 determination to quantify the degree of resistance.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution.
Visualizations
Caption: this compound inhibits CDK7, blocking its dual functions in cell cycle activation and transcriptional regulation.
Caption: Workflow for generating this compound resistant cell lines for long-term studies.
References
- 1. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. CDK7 inhibitor has antitumor synergy with approved drugs | BioWorld [bioworld.com]
- 4. The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. youtube.com [youtube.com]
- 11. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CDK7 Inhibition Synergizes with Topoisomerase I Inhibition in Small Cell Lung Cancer Cells by Inducing Ubiquitin-Mediated Proteolysis of RNA Polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mjournal.squ.edu.om [mjournal.squ.edu.om]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming Cdk7-IN-8 Delivery Challenges In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of Cdk7-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the initiation of transcription. By inhibiting CDK7, this compound can lead to cell cycle arrest and the suppression of transcription, processes that are often dysregulated in cancer cells.
Q2: What are the primary challenges in delivering this compound in vivo?
Like many kinase inhibitors, this compound is a hydrophobic molecule. The primary challenges for its in vivo delivery stem from this property, including:
-
Low Aqueous Solubility: This can make it difficult to prepare formulations suitable for in vivo administration, particularly for intravenous routes, and can limit oral absorption.
-
Poor Bioavailability: Due to its low solubility and potential for first-pass metabolism, achieving therapeutic concentrations in target tissues after oral administration can be challenging.
-
Vehicle-Related Toxicity: The use of high concentrations of organic solvents (like DMSO) to dissolve this compound for in vivo studies can lead to toxicity in animal models.
Q3: What are some common formulation strategies for hydrophobic inhibitors like this compound?
Several strategies can be employed to improve the in vivo delivery of hydrophobic compounds. These include:
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent (e.g., DMSO, PEG300) and an aqueous vehicle (e.g., saline, PBS).
-
Suspensions: Milling the compound to a small particle size and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).
-
Lipid-based Formulations: Incorporating the compound into lipid-based delivery systems like micelles or liposomes.
-
Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix to improve its dissolution rate and bioavailability.
Troubleshooting In Vivo Delivery of this compound
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation upon addition of aqueous vehicle. | The concentration of the organic co-solvent is too low to maintain the solubility of this compound. | - Increase the percentage of the organic co-solvent (e.g., from 10% DMSO to 20% DMSO). - Consider a different co-solvent system, such as a mixture of DMSO and PEG300. - Prepare a nanosuspension to improve the stability of the compound in the vehicle. |
| Difficulty in administering the formulation via oral gavage due to high viscosity. | The formulation contains a high concentration of a viscous component like PEG or a suspending agent. | - Gently warm the formulation to 37°C to reduce its viscosity before administration. - Use a gavage needle with a wider gauge. - Optimize the concentration of the viscous agent to the minimum required for a stable formulation. |
| High variability in plasma concentrations of this compound between animals. | - Inconsistent oral gavage technique. - Formulation instability leading to inconsistent dosing. - Differences in food intake among animals, which can affect absorption. | - Ensure all personnel are thoroughly trained in proper oral gavage technique. - Prepare fresh formulations daily and ensure they are homogenous before each administration. - Standardize the fasting and feeding schedule for the animals in the study. |
| Signs of toxicity in animals (e.g., weight loss, lethargy) not attributed to the pharmacological effect of this compound. | The formulation vehicle, particularly at high concentrations of organic solvents, may be causing toxicity. | - Reduce the concentration of the organic solvent in the vehicle. - Explore alternative, less toxic vehicles such as lipid-based formulations or aqueous suspensions. - Include a vehicle-only control group to assess the toxicity of the formulation itself. |
Quantitative Data Summary
Note: Specific in vivo pharmacokinetic data for this compound is not publicly available. The following table presents data for other selective CDK7 inhibitors to provide a general reference for expected pharmacokinetic properties.
| Compound | Animal Model | Dose & Route | Cmax | Tmax | Oral Bioavailability (F%) | Reference |
| ICEC0942 | CD-1 Mice | 10 mg/kg, Oral | ~1 µM | 2 h | 30% | [1] |
| CR8 | Mice | 100 mg/kg, Oral | ~25 µg/mL | 0.5 h | ~100% | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage (Co-solvent approach)
This is a general protocol and may require optimization for this compound based on its specific solubility.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the this compound completely. Vortex thoroughly. A brief sonication may aid in dissolution.
-
Add PEG300 and vortex until the solution is clear and homogenous.
-
Add Tween 80 and vortex to mix.
-
Slowly add the sterile saline to the organic solution while vortexing to prevent precipitation. The final vehicle composition could be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Visually inspect the final formulation for any precipitation. If the solution is clear, it is ready for administration. Prepare fresh daily.
-
Protocol 2: In Vivo Administration of this compound via Oral Gavage in Mice
-
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
-
1 mL syringes
-
Animal scale
-
-
Procedure:
-
Weigh each mouse to determine the correct dosing volume. The typical dosing volume should not exceed 10 mL/kg of body weight.
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle. The animal should swallow as the needle is advanced.
-
Slowly dispense the formulation from the syringe.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
-
Visualizations
CDK7 Signaling Pathway
References
Validation & Comparative
A Head-to-Head Battle of Selectivity: Cdk7-IN-8 vs. YKL-5-124
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a pivotal target due to its dual role in regulating the cell cycle and transcription. The development of potent and selective CDK7 inhibitors is a key focus for researchers. This guide provides a detailed comparison of two such inhibitors, Cdk7-IN-8 and YKL-5-124, with a focus on their selectivity profiles, supported by experimental data and methodologies.
Executive Summary
Both this compound and YKL-5-124 are potent inhibitors of CDK7. However, YKL-5-124 has been more extensively characterized in the public domain, demonstrating high selectivity for CDK7 over other cyclin-dependent kinases. YKL-5-124 is a covalent inhibitor, forming an irreversible bond with its target. While this compound also shows potent inhibition of CDK7, its broader selectivity profile against a panel of kinases is not as well-documented in publicly available literature.
Data Presentation: Inhibitor Selectivity
The following tables summarize the available quantitative data on the inhibitory activity of this compound and YKL-5-124 against a panel of kinases.
Table 1: this compound Kinase Inhibition Profile
| Kinase | IC50 (nM) |
| CDK7 | 54.29[1][2] |
Table 2: YKL-5-124 Kinase Inhibition Profile
| Kinase | IC50 (nM) |
| CDK7 | 53.5[3][4] |
| CDK7/Mat1/CycH | 9.7[3][4] |
| CDK2 | 1300[3][4] |
| CDK9 | 3020[3][4] |
| CDK12 | Inactive[4] |
| CDK13 | Inactive[4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are the protocols for the key experiments cited in this guide.
Biochemical Kinase Assay for YKL-5-124
This protocol is adapted from the methodology described in the study by Olson et al. (2019).[4]
Objective: To determine the in vitro inhibitory activity of YKL-5-124 against various kinases.
Materials:
-
Recombinant human kinases (CDK7, CDK12, CDK13)
-
YKL-5-124
-
ATP
-
Kinase assay buffer
-
Substrate peptide
-
96-well plates
-
Plate reader
Procedure:
-
In vitro kinase reactions were performed with CDK7, CDK12, and CDK13.
-
The ATP concentration was maintained at 1mM.[4]
-
A fixed-time-point in vitro kinase assay was used for the biochemical evaluation of YKL-5-124.[4]
-
For determining the IC50 against CDK7/Mat1/CycH, CDK2, and CDK9, a similar biochemical assay was employed.[4]
-
YKL-5-124 was serially diluted to the desired concentrations.
-
The kinase, substrate, and inhibitor were incubated together.
-
The reaction was initiated by the addition of ATP.
-
After a set incubation period, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a suitable detection method (e.g., luminescence or fluorescence).
-
IC50 values were calculated from the dose-response curves.
General In Vitro Kinase Assay (Applicable for this compound)
While a specific protocol for this compound is not detailed in the available literature, a general biochemical kinase assay would be employed to determine its IC50 value.
Objective: To determine the in vitro inhibitory activity of this compound against CDK7.
Materials:
-
Recombinant human CDK7
-
This compound
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Suitable peptide or protein substrate for CDK7 (e.g., a fragment of the RNA Polymerase II C-terminal domain)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a solution of recombinant CDK7 enzyme in kinase assay buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Add the kinase and the inhibitor to the wells of the assay plate and incubate for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Prepare a solution of the substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to the wells.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stopping reagent or by placing the plate on ice.
-
Add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Pathways and Processes
CDK7 Signaling Pathway
The following diagram illustrates the central role of CDK7 in both cell cycle progression and transcriptional regulation.
Caption: The dual roles of CDK7 in cell cycle and transcription.
Experimental Workflow for Inhibitor Selectivity Profiling
This diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: A generalized workflow for determining kinase inhibitor selectivity.
References
Validating Cdk7-IN-8 On-Target Effects with CRISPR: A Comparative Guide
For researchers in oncology and drug development, definitively demonstrating that a small molecule inhibitor's cellular effects are a direct consequence of engaging its intended target is paramount. This guide provides a comparative framework for validating the on-target effects of Cdk7-IN-8, a potent Cyclin-Dependent Kinase 7 (CDK7) inhibitor, utilizing CRISPR/Cas9 gene-editing technology. We will compare this compound with other notable CDK7 inhibitors, presenting key performance data and detailed experimental protocols to ensure robust and reliable validation.
Introduction to CDK7 Inhibition
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme with a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its various phases.[2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the initiation and elongation of transcription.[3][4][5] This dual functionality makes CDK7 a compelling therapeutic target in cancer, as its inhibition can simultaneously halt cell proliferation and disrupt the transcriptional programs on which cancer cells are often heavily reliant.
This compound is a chemical probe that inhibits CDK7. To rigorously validate its on-target effects, a comparison with other well-characterized CDK7 inhibitors is essential. This guide will focus on a comparative analysis with both covalent (THZ1, YKL-5-124) and non-covalent (SY-5609) inhibitors.
On-Target Validation Strategy: CRISPR-Cas9-Mediated Resistance
The gold standard for validating the on-target effects of a covalent inhibitor is to engineer a cell line that is resistant to the compound by mutating the target protein. For covalent CDK7 inhibitors that target a cysteine residue, a single point mutation from cysteine to serine (e.g., C312S) can abolish the inhibitor's ability to form a covalent bond, thereby rendering the mutant CDK7, and the cells expressing it, resistant to the inhibitor's effects.[6] If the cellular phenotypes induced by the inhibitor are rescued in the mutant cell line, it provides strong evidence that these effects are indeed mediated by the intended target.
Comparative Performance of CDK7 Inhibitors
The following table summarizes the key characteristics and performance metrics of this compound and other selected CDK7 inhibitors. This data is essential for selecting the appropriate tool compound for a given experiment and for interpreting the results of validation studies.
| Inhibitor | Type | IC50 (CDK7) | Selectivity Profile | Key Cellular Effects |
| This compound | Covalent | ~54 nM | Data not widely available in comparative kinome scans. | Induces cell cycle arrest and apoptosis in various cancer cell lines. |
| THZ1 | Covalent | ~3.2 nM | Potent inhibitor of CDK7, but also inhibits CDK12 and CDK13.[6] | Causes cell cycle arrest and global downregulation of transcription.[6] |
| YKL-5-124 | Covalent | ~53.5 nM | Highly selective for CDK7 over CDK12/13.[6] | Induces G1/S cell cycle arrest with a less pronounced effect on global transcription compared to THZ1.[6][7] |
| SY-5609 | Non-covalent | (EC50) ~8.3 nM | Highly selective for CDK7, with some inhibition of CDK12 at higher concentrations.[8] | Reduces RNAPII CTD Ser5 and Ser7 phosphorylation, leading to transcriptional repression.[3] |
Experimental Protocols
This section provides detailed protocols for key experiments to validate the on-target effects of this compound.
Generation of a this compound-Resistant Cell Line using CRISPR-Cas9
This protocol is adapted from methodologies used to validate other covalent CDK7 inhibitors and is designed to introduce a C312S point mutation in the endogenous CDK7 gene.
a. Designing the Guide RNA (gRNA) and Donor DNA Template:
-
gRNA Design: Design a gRNA that targets a region as close as possible to the codon for Cysteine 312 (TGC) in the CDK7 gene. Several online tools can be used for gRNA design, taking into account on-target efficiency and potential off-target effects. The gRNA should direct the Cas9 nuclease to create a double-strand break near the target site.
-
Donor DNA Template Design: Synthesize a single-stranded oligodeoxynucleotide (ssODN) to serve as the donor template for homology-directed repair (HDR). This ssODN should contain the desired C312S mutation (TGC to TCC or TCT) and be flanked by homology arms of at least 40-60 nucleotides on each side, matching the genomic sequence surrounding the cut site. It is also recommended to introduce a silent mutation in the protospacer adjacent motif (PAM) sequence within the donor template to prevent the Cas9 nuclease from re-cutting the repaired allele.
b. Transfection and Clonal Selection:
-
Co-transfect the chosen cell line (e.g., a cancer cell line sensitive to this compound) with a plasmid expressing both Cas9 nuclease and the designed gRNA, along with the ssODN donor template.
-
After 48-72 hours, select for single cells by fluorescence-activated cell sorting (FACS) into 96-well plates or by limiting dilution.
-
Expand the single-cell clones and screen for the desired C312S mutation by PCR amplification of the target genomic region followed by Sanger sequencing.
c. Validation of the Mutant Cell Line:
-
Confirm the presence of the C312S mutation at the protein level by mass spectrometry if possible.
-
Functionally validate the resistance of the mutant cell line to this compound by performing a cell viability assay (e.g., CellTiter-Glo) and comparing the dose-response curve of the mutant cells to the wild-type parental cells.
Western Blot Analysis of Downstream CDK7 Targets
This experiment aims to demonstrate that this compound inhibits the phosphorylation of known downstream targets of CDK7 and that this effect is rescued in the Cdk7-C312S mutant cell line.
-
Cell Treatment: Seed both wild-type and Cdk7-C312S mutant cells. Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 6 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-CDK1 (Thr161)
-
Phospho-CDK2 (Thr160)
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Phospho-RNA Polymerase II CTD (Ser7)
-
Total CDK1, CDK2, and RNA Polymerase II (as loading controls)
-
Actin or Tubulin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Cell Cycle Analysis by Flow Cytometry
This experiment will assess the effect of this compound on cell cycle progression and determine if this effect is dependent on its interaction with CDK7.
-
Cell Treatment: Seed wild-type and Cdk7-C312S mutant cells. Treat the cells with this compound at a concentration that induces a cell cycle phenotype in wild-type cells (e.g., 1x or 2x the IC50 for growth inhibition) for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution (G1, S, and G2/M phases) using appropriate software. Compare the cell cycle profiles of treated and untreated wild-type and mutant cells.
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental design, the following diagrams have been generated using Graphviz.
Caption: CDK7's dual role in cell cycle and transcription.
Caption: Workflow for CRISPR-based on-target validation.
Conclusion
Validating the on-target effects of a kinase inhibitor like this compound is a critical step in its development as a chemical probe or therapeutic agent. The use of CRISPR-Cas9 to generate a drug-resistant mutant provides the most definitive evidence that the observed cellular phenotypes are a direct result of inhibiting the intended target. By following the detailed protocols and comparative data presented in this guide, researchers can confidently and rigorously validate the on-target engagement of this compound, paving the way for its effective use in basic research and drug discovery.
References
- 1. scispace.com [scispace.com]
- 2. CDK4/6 Inhibitors in Breast Cancer—Who Should Receive Them? [mdpi.com]
- 3. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5'- and 3' ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional interplay between MSL1 and CDK7 controls RNA polymerase II Ser5 phosphorylation | Semantic Scholar [semanticscholar.org]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Head-to-Head Comparison of Covalent CDK7 Inhibitors in Oncology Research
A deep dive into the evolving landscape of covalent CDK7 inhibitors, this guide offers a comprehensive comparison of their performance, supported by experimental data. Tailored for researchers, scientists, and drug development professionals, this document provides a clear overview of the potency, selectivity, and therapeutic potential of these promising anti-cancer agents.
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical target in oncology due to its dual role in regulating the cell cycle and transcription. Its inhibition offers a promising strategy to combat cancers that are dependent on transcriptional amplification and uncontrolled proliferation. Covalent inhibitors of CDK7, which form a permanent bond with their target, have shown significant promise in preclinical and clinical development. This guide provides a head-to-head comparison of key covalent CDK7 inhibitors, alongside the highly selective non-covalent inhibitor SY-5609 for a broader perspective.
Biochemical Potency and Selectivity
The efficacy of a targeted therapy is intrinsically linked to its potency against the intended target and its selectivity over other related proteins, which minimizes off-target effects. The following table summarizes the biochemical activity of prominent CDK7 inhibitors.
| Inhibitor | Type | CDK7 IC50/Kd | Selectivity Profile |
| THZ1 | Covalent | 3.2 nM (IC50)[1][2] | Also inhibits CDK12 and CDK13[1][3] |
| YKL-5-124 | Covalent | 9.7 nM (IC50 for CDK7/Mat1/CycH), 53.5 nM (IC50 for CDK7)[4] | >100-fold selective over CDK2 and CDK9; inactive against CDK12 and CDK13[4] |
| Samuraciclib (CT7001) | Oral, Selective | - | Data on specific covalent binding is limited in the provided results. |
| SY-5609 | Non-covalent | 0.065 nM (Kd)[5][6] | Poor inhibition of CDK2 (Ki=2600 nM), CDK9 (Ki=960 nM), and CDK12 (Ki=870 nM)[5] |
| Q901 | Covalent | Potent, excellent specificity for CDK7[7][8] | High selectivity against other protein kinases[7][8] |
| GTAEXS617 | Oral | Potent and selective[9] | Designed for high potency and selectivity[9] |
Key Insights:
-
THZ1 , a first-generation covalent inhibitor, demonstrates high potency for CDK7 but also inhibits the closely related kinases CDK12 and CDK13, which can contribute to its biological activity but also potential off-target effects.[1][3]
-
YKL-5-124 represents a more selective covalent inhibitor, with significantly less activity against other CDKs, making it a valuable tool for dissecting the specific roles of CDK7.[4]
-
SY-5609 , a non-covalent inhibitor, exhibits remarkable potency and selectivity, highlighting a different chemical approach to targeting CDK7.[5][6]
-
Newer generation inhibitors like Q901 and GTAEXS617 are designed for high potency and selectivity, with promising preclinical and early clinical data.[7][8][9]
Preclinical Anti-Tumor Activity
The ultimate test of a potential anti-cancer agent lies in its ability to inhibit tumor growth in preclinical models. This section summarizes the in vitro and in vivo anti-tumor activity of the compared CDK7 inhibitors.
In Vitro Cellular Activity
| Inhibitor | Cancer Cell Line(s) | Key Findings |
| THZ1 | Multiple Myeloma, T-ALL | Markedly diminished cell proliferation and survival.[3] Potent anti-proliferative effects in Jurkat and Loucy T-ALL cell lines.[2] |
| YKL-5-124 | HAP1 | Causes a dose-dependent increase in G1- and G2/M-phase cells and a loss of S-phase cells.[4] |
| Samuraciclib (CT7001) | HR+/HER2- Breast Cancer | Induces senescence without promoting DNA damage signaling or cell death.[10] |
| SY-5609 | Triple Negative Breast Cancer (TNBC), Ovarian Cancer, Colorectal Cancer | Strong anti-proliferative effects and induction of apoptosis.[5] Induces robust tumor growth inhibition, including regressions, in CRC PDX models.[11] |
| Q901 | Solid Tumors | Induces substantial anti-tumor effect in a broad spectrum of solid tumor lineages.[12] |
In Vivo Xenograft Studies
| Inhibitor | Tumor Model(s) | Key Findings |
| THZ1 | KOPTK1 T-ALL xenograft | Reduced proliferation of KOPTK1 T-ALL cells.[13] |
| SY-5609 | HCC70 xenograft, Colorectal Cancer PDX | Daily oral dosing of 2 mg/kg induced tumor regression and was well-tolerated.[5] Robust tumor growth inhibition and regressions in CRC PDX models at well-tolerated doses.[11] |
| Q901 | Preclinical in vivo models | Intravenous administration once a week and once every three weeks was well-tolerated and showed significant antitumor activity.[7][8] |
Clinical Development Landscape
The translation of preclinical findings into clinical efficacy is the ultimate goal of drug development. Several covalent CDK7 inhibitors are currently under investigation in clinical trials.
| Inhibitor | Phase of Development | Key Clinical Findings |
| Samuraciclib (CT7001) | Phase 2 | Evaluated in combination with fulvestrant in patients with advanced hormone receptor-positive HER2-negative breast cancer.[14] |
| SY-5609 | Phase 1 | In clinical development for patients with advanced solid tumors, including colorectal cancer.[11] |
| Q901 | Phase 1/2 | Well-tolerated in patients with advanced solid tumors. Preliminary antitumor activity and pharmacodynamic observations are encouraging.[7][8] One patient with pancreatic cancer had a partial response.[7] |
| GTAEXS617 | Phase 1/2 | Being evaluated as monotherapy and in combination with standard of care in patients with advanced or metastatic solid tumors.[15] A confirmed durable partial response was achieved in a patient with metastatic, platinum-resistant ovarian cancer.[16] |
| LY3405105 | Phase 1 | Limited clinical activity and a narrow therapeutic window led to the discontinuation of its development.[17] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of CDK7 inhibitors and the experimental approaches used to evaluate them, the following diagrams are provided.
Caption: CDK7's dual role in transcription and cell cycle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A first-in-human trial of selective CDK7 inhibitor Q901, in patients with advanced solid tumors: Interim results of a phase I study (QRNT-009). - ASCO [asco.org]
- 8. ascopubs.org [ascopubs.org]
- 9. 5 Promising CDK7 Inhibitors on the Horizon [delveinsight.com]
- 10. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of SY-5609, an oral, noncovalent, potent, and selective CDK7 inhibitor, in preclinical models of colorectal cancer. - ASCO [asco.org]
- 12. Q901 : highly selective CDK7 inhibitor | Qurient [qurient.com]
- 13. selleckchem.com [selleckchem.com]
- 14. youtube.com [youtube.com]
- 15. Exscientia acquires oral CDK7 inhibitor for $20m, plans breast cancer trial [pharmaceutical-technology.com]
- 16. GTAEXS-617 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Cdk7-IN-8 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer treatments has increasingly led to the exploration of combination therapies, aiming to enhance efficacy, overcome resistance, and minimize toxicity. Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target due to its dual role in regulating the cell cycle and transcription. The inhibitor Cdk7-IN-8 represents a tool to probe the therapeutic potential of targeting CDK7. This guide provides an objective comparison of the synergistic effects of this compound with other anticancer agents, supported by available experimental data and detailed methodologies.
This compound in Combination with BCL-2 Inhibitors: A Focus on Hematological Malignancies
The underlying mechanism for this synergy lies in the dual targeting of key survival pathways in cancer cells. CDK7 inhibition has been shown to downregulate the expression of anti-apoptotic proteins like MCL-1, a known resistance factor to venetoclax. By suppressing MCL-1, CDK7 inhibitors can sensitize cancer cells to the pro-apoptotic effects of BCL-2 inhibition.
Quantitative Analysis of Synergy
The synergy between a novel covalent CDK7 inhibitor, XL102, and venetoclax in AML has been quantitatively assessed using the Combination Index (CI), a standard measure for drug interactions. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1] Studies have demonstrated that the combination of a CDK7 inhibitor and venetoclax leads to synergistic effects in overcoming resistance in AML cells.[1][2]
Table 1: Synergistic Effects of a Covalent CDK7 Inhibitor (XL102) with Venetoclax in Acute Myeloid Leukemia (AML)
| Cell Line | Drug Combination | Combination Index (CI) | Outcome | Reference |
| Venetoclax-Resistant AML | XL102 + Venetoclax | < 1 | Synergistic | [1] |
Note: This table is based on data for the CDK7 inhibitor XL102 as a proxy for this compound due to the lack of specific published data for this compound.
This compound and MEK Inhibitors: A Potential Strategy for KRAS-Mutant Cancers
Another promising combination strategy involves pairing CDK7 inhibitors with MEK inhibitors, such as trametinib, for the treatment of KRAS-mutant cancers, including colorectal and lung cancers. The MAPK/ERK pathway, in which MEK is a key component, is frequently hyperactivated in these malignancies. While CDK7 is not a direct component of this pathway, its inhibition can impact the transcription of key genes involved in cell proliferation and survival that are often driven by KRAS mutations.
The rationale for this combination is to target both the primary signaling pathway (MAPK/ERK) and the transcriptional machinery that supports the cancer cell's growth and survival. However, specific quantitative synergy data for the combination of this compound and MEK inhibitors is currently lacking in the scientific literature.
Experimental Protocols
To facilitate the replication and further investigation of these synergistic interactions, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of drug combinations on cell proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug (e.g., venetoclax or trametinib) in culture medium. Add the single agents and their combinations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the wells containing live cells changes to orange.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) from the dose-response curves of the single agents and their combination.
Western Blot Analysis for Apoptosis Markers
This technique is used to investigate the molecular mechanisms of synergy by observing changes in the levels of key apoptosis-related proteins.
Protocol:
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, MCL-1, BCL-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Colony Formation Assay
This assay assesses the long-term effect of drug combinations on the clonogenic survival of cancer cells.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Drug Treatment: After 24 hours, treat the cells with this compound, the combination drug, or their combination at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, changing the medium with fresh drugs every 3-4 days.
-
Colony Staining: When visible colonies have formed, wash the wells with PBS, fix the colonies with methanol, and stain them with 0.5% crystal violet solution.
-
Colony Counting: After washing and drying, count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Signaling Pathways and Logical Relationships
The synergistic effects of this compound with other anticancer drugs can be visualized through signaling pathway diagrams.
Caption: this compound and Venetoclax synergistic pathway.
Caption: this compound and Trametinib potential synergy.
Caption: Experimental workflow for synergy assessment.
Conclusion
While specific quantitative data on the synergistic effects of this compound with other anticancer drugs remains to be fully elucidated in peer-reviewed literature, the available evidence for other CDK7 inhibitors strongly suggests a high potential for synergistic interactions. The combination of CDK7 inhibition with BCL-2 inhibitors in hematological malignancies stands out as a particularly promising strategy, with a clear mechanistic rationale and supportive preclinical data. Further research is warranted to specifically quantify the synergistic potential of this compound in various cancer contexts and to identify predictive biomarkers for patient stratification. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to build upon in their exploration of this compound combination therapies.
References
Navigating Resistance: A Comparative Guide to CDK7 Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies is a critical hurdle. This guide provides an objective comparison of cross-resistance profiles for various Cyclin-Dependent Kinase 7 (CDK7) inhibitors, supported by experimental data and detailed methodologies. Understanding these resistance mechanisms is paramount for the strategic development and clinical application of this promising class of anti-cancer agents.
Cyclin-Dependent Kinase 7 (CDK7) is a crucial regulator of both the cell cycle and transcription, making it an attractive target in oncology.[1] Several CDK7 inhibitors have entered clinical trials, including samuraciclib (ICEC0942), SY-1365, and SY-5609.[2][3] However, as with other targeted therapies, acquired resistance can limit their long-term efficacy. This guide delves into the mechanisms of cross-resistance among different CDK7 inhibitors, providing a framework for understanding and overcoming this clinical challenge.
Comparative Efficacy of CDK7 Inhibitors in Sensitive and Resistant Cell Lines
The following tables summarize the in vitro efficacy of various CDK7 inhibitors against both drug-sensitive parental cell lines and their resistant counterparts. It is important to note that the data presented is compiled from multiple studies, and experimental conditions may vary.
Table 1: IC50 Values of Covalent CDK7 Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistant to | Inhibitor | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Primary Resistance Mechanism | Reference |
| Kelly | Neuroblastoma | THZ1 | THZ1 | ~10 nM | >300 nM | >30 | ABCB1 Upregulation | [4] |
| NGP | Neuroblastoma | THZ1 | THZ1 | ~15 nM | >300 nM | >20 | ABCB1 Upregulation | [4] |
| H1975 | NSCLC | WZ4002 | THZ1 | 379 nM | 83.4 nM (H1975/WR) | - | EMT-associated | [5] |
| H1975 | NSCLC | Osimertinib | THZ1 | 379 nM | 125.9 nM (H1975/OR) | - | EMT-associated | [5] |
| MEC1 | CLL | - | THZ1 | 45 nM | - | - | - | [2] |
| MEC2 | CLL | - | THZ1 | 30 nM | - | - | - | [2] |
Note: In the H1975 cell line models, resistance to EGFR inhibitors (WZ4002, Osimertinib) was associated with increased sensitivity to THZ1.
Table 2: IC50 Values of Non-Covalent and Other CDK7 Inhibitors
| Cell Line | Cancer Type | Resistant to | Inhibitor | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Primary Resistance Mechanism | Reference |
| H1975 | NSCLC | WZ4002 | QS1189 | 755.3 nM | 232.8 nM (H1975/WR) | - | EMT-associated | [5] |
| H1975 | NSCLC | Osimertinib | QS1189 | 755.3 nM | 275.3 nM (H1975/OR) | - | EMT-associated | [5] |
| MCF-7 | Breast Cancer | - | LDC4297 | ~2.5 µM (at 24h) | - | - | - | [6] |
Key Mechanisms of Resistance and Cross-Resistance Patterns
Two predominant mechanisms of acquired resistance to CDK7 inhibitors have been identified:
-
Upregulation of ATP-Binding Cassette (ABC) Transporters: Overexpression of drug efflux pumps, such as ABCB1 (P-glycoprotein) and ABCG2, is a common mechanism of resistance to the covalent CDK7 inhibitor THZ1.[1][4] This leads to reduced intracellular drug accumulation and diminished target engagement. Notably, ABCB1 upregulation can confer cross-resistance to other CDK inhibitors that are substrates of this transporter.[1]
-
Gatekeeper Mutations in CDK7: A single point mutation, D97N, in the ATP-binding pocket of CDK7 has been shown to confer resistance to non-covalent, ATP-competitive inhibitors like samuraciclib. This mutation reduces the binding affinity of these inhibitors. Importantly, cells harboring the D97N mutation remain sensitive to covalent CDK7 inhibitors, which target a different residue (Cys312) outside the canonical kinase domain.
These distinct resistance mechanisms give rise to predictable patterns of cross-resistance, which are crucial for designing sequential or combination therapies.
Visualizing Resistance Mechanisms and Experimental Workflows
To better illustrate the complex interplay of signaling pathways and experimental designs, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of cross-resistance studies. Below are protocols for key experiments.
Generation of CDK7 Inhibitor-Resistant Cell Lines
This protocol is adapted from studies generating THZ1-resistant cell lines.[4]
-
Initial Culture: Begin culturing the parental cancer cell line in standard growth medium containing the CDK7 inhibitor at its predetermined IC50 concentration.
-
Dose Escalation: Once the cells resume a normal growth rate (typically after 1-2 passages), increase the concentration of the CDK7 inhibitor by a small increment (e.g., 10 nM for THZ1).
-
Continuous Culture and Escalation: Continue to culture the cells in the presence of the inhibitor, splitting them as they reach confluence. Gradually increase the inhibitor concentration with subsequent passages as the cells adapt and proliferate.
-
Establishment of Resistance: Resistant cell lines are typically established after 3-6 months of continuous culture, at which point they are able to proliferate in drug concentrations 20-30 times the IC50 of the parental cells.
-
Characterization: The entire resistant population is then used for subsequent characterization without single-cell cloning to maintain the heterogeneity of the resistant population.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of the CDK7 inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software.
Western Blotting for CDK7 Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the CDK7 signaling pathway.
-
Cell Lysis: Treat cells with CDK7 inhibitors for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-RNA Polymerase II CTD, CDK7, Cyclin H, MAT1, and loading controls like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Activity Assay
This assay measures the ability of CDK7 to phosphorylate a substrate in the presence of an inhibitor.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine recombinant CDK7/Cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide corresponding to the C-terminal domain of RNA Polymerase II), and the CDK7 inhibitor at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection of Phosphorylation: If using radiolabeled ATP, wash the membrane to remove unincorporated ATP and quantify the incorporated radioactivity using a scintillation counter or autoradiography. Alternatively, non-radioactive methods may employ specific antibodies to detect the phosphorylated substrate.
-
Data Analysis: Determine the inhibitory effect of the compound on CDK7 kinase activity and calculate IC50 values.
Conclusion
The landscape of CDK7 inhibitors is rapidly evolving, with several agents showing promise in preclinical and clinical settings. However, the development of therapeutic resistance remains a significant challenge. A thorough understanding of the mechanisms driving resistance, such as ABC transporter upregulation and target gene mutations, is essential for the rational design of next-generation inhibitors and combination strategies. The comparative data and detailed protocols provided in this guide aim to equip researchers with the necessary tools to navigate the complexities of CDK7 inhibitor resistance and contribute to the development of more effective and durable cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5 Promising CDK7 Inhibitors on the Horizon [delveinsight.com]
- 4. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 - Wikiwand [wikiwand.com]
- 6. researchgate.net [researchgate.net]
Validating the Impact of CDK7 Inhibition on Super-Enhancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, super-enhancers have emerged as critical regulatory elements driving the expression of key oncogenes and cell identity genes. Their unique structure and function make them compelling targets for therapeutic intervention. This guide provides a comparative analysis of the effects of Cyclin-Dependent Kinase 7 (CDK7) inhibition on super-enhancers, using the well-characterized covalent inhibitor THZ1 as a primary example due to the limited public data on Cdk7-IN-8. We will objectively compare its performance with other therapeutic strategies targeting these crucial genomic regions, supported by experimental data and detailed protocols.
The Central Role of CDK7 in Super-Enhancer Function
Super-enhancers are clusters of enhancers that are densely occupied by transcription factors, cofactors, and the transcriptional machinery, leading to high-level expression of associated genes.[1] CDK7, as a component of the general transcription factor TFIIH, plays a pivotal role in this process. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for both transcription initiation and elongation.[1] By inhibiting CDK7, compounds like THZ1 effectively disrupt the transcriptional output of genes regulated by super-enhancers, leading to a preferential downregulation of these key drivers of cancer cell proliferation and survival.[1]
Comparative Analysis of Super-Enhancer Inhibitors
While CDK7 inhibitors represent a potent strategy, other approaches targeting super-enhancer function have also been developed. This section compares the effects of CDK7 inhibition (represented by THZ1) with two other major classes of super-enhancer-targeting compounds: BET bromodomain inhibitors (e.g., JQ1) and CDK8/19 inhibitors.
| Feature | CDK7 Inhibitors (e.g., THZ1) | BET Inhibitors (e.g., JQ1) | CDK8/19 Inhibitors (e.g., Cortistatin A) |
| Primary Target | Cyclin-Dependent Kinase 7 (CDK7) | Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT) | Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) |
| Mechanism of Action on Super-Enhancers | Inhibits RNA Polymerase II CTD phosphorylation, leading to a global shutdown of transcription at super-enhancer-driven genes.[1] | Displaces BRD4 from acetylated histones at super-enhancers, disrupting the recruitment of the transcriptional machinery. | Modulates Mediator complex activity; can lead to both activation and repression of super-enhancer-associated genes depending on the cellular context.[2][3][4] |
| Effect on Super-Enhancer-Driven Gene Expression | Potent and broad downregulation of transcription.[1] | Downregulation of a specific subset of super-enhancer-driven genes, particularly those involved in oncogenesis. | Context-dependent; can lead to upregulation of some tumor suppressor genes associated with super-enhancers.[4] |
| Reported Effects on H3K27ac levels at Super-Enhancers | Generally leads to a decrease in H3K27ac signal at super-enhancers, indicative of reduced enhancer activity. | Can lead to a redistribution of H3K27ac marks. | Effects on H3K27ac are less well-characterized and appear to be context-specific. |
| Therapeutic Potential | Broad anti-cancer activity, particularly in tumors addicted to super-enhancer-driven oncogenes like MYC.[1] | Effective in various hematological and solid tumors; resistance can emerge. | Shows promise in specific cancer types like acute myeloid leukemia; can promote differentiation.[3][4] |
Experimental Data: CDK7 Inhibition with THZ1
The following table summarizes representative quantitative data on the effects of THZ1 on super-enhancer-driven gene expression and cell viability in cancer cell lines.
| Cell Line | Cancer Type | Assay | Target Gene/Readout | Result with THZ1 Treatment | Reference |
| Kelly | Neuroblastoma (MYCN-amplified) | RT-qPCR | MYCN mRNA | Significant decrease | [1] |
| Kelly | Neuroblastoma (MYCN-amplified) | ChIP-seq | H3K27ac at MYCN super-enhancer | Decreased signal | [1] |
| MOLM-14 | Acute Myeloid Leukemia | RNA-seq | Super-enhancer associated oncogenes | Broad downregulation | [4] |
| Multiple | Various Cancers | Cell Viability Assay | IC50 | Potent inhibition in sensitive lines | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of super-enhancer inhibitors.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac
Objective: To map the genomic locations of active enhancers and super-enhancers by identifying regions enriched with the histone mark H3K27ac.
Protocol:
-
Cell Culture and Crosslinking:
-
Culture cells to ~80% confluency.
-
Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA.
-
Incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Sonication:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer containing protease inhibitors.
-
Sonicate the chromatin to shear DNA to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K27ac.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a PCR purification kit.
-
Prepare a sequencing library from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align reads to the reference genome.
-
Identify peaks of H3K27ac enrichment using a peak-calling algorithm (e.g., MACS2).
-
Identify super-enhancers by stitching together enhancers within close proximity and ranking them by their H3K27ac signal.
-
Quantitative Reverse Transcription PCR (RT-qPCR)
Objective: To quantify the expression levels of specific super-enhancer-driven genes following inhibitor treatment.
Protocol:
-
RNA Extraction:
-
Treat cells with the inhibitor of interest or a vehicle control for the desired time.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Treat with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Cell Viability Assay (e.g., MTS or MTT Assay)
Objective: To assess the effect of the inhibitor on cell proliferation and viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of the inhibitor or a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Addition of Reagent:
-
Add the MTS or MTT reagent to each well.
-
Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by viable cells.
-
-
Measurement:
-
Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the cell viability against the inhibitor concentration and calculate the IC50 value (the concentration of inhibitor that reduces cell viability by 50%).
-
Visualizing the Mechanism of Action
To further elucidate the role of CDK7 and the impact of its inhibition, the following diagrams illustrate the key signaling pathway and experimental workflow.
References
- 1. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Mediator kinase inhibition further activates super-enhancer-associated genes in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Consequences of CDK7 Inhibition: A Comparative Analysis of Cdk7-IN-8 and Other Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of targeted therapies is paramount. This guide provides a comparative analysis of the differential gene expression profiles induced by Cdk7-IN-8 and other prominent CDK7 inhibitors, supported by experimental data and detailed methodologies. By dissecting their effects on the cellular transcriptome, we aim to offer a clearer perspective on their mechanisms of action and potential therapeutic applications.
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of two fundamental cellular processes: transcription and cell cycle progression. Its dual role has made it an attractive target in oncology, leading to the development of several small molecule inhibitors. Among these, this compound has emerged as a notable compound. This guide delves into the specifics of how this compound and other inhibitors, such as the well-characterized covalent inhibitor THZ1, modulate gene expression, providing a basis for their differential effects and therapeutic potential.
Comparative Analysis of Differential Gene Expression
While direct head-to-head transcriptomic comparisons between this compound and other CDK7 inhibitors are limited in publicly available literature, we can infer their differential impacts by examining independent studies on their effects on gene expression in various cancer cell lines.
Insights from THZ1 Gene Expression Profiling
Studies on THZ1, a potent and selective covalent inhibitor of CDK7, have provided significant insights into the transcriptional consequences of CDK7 inhibition. In nasopharyngeal carcinoma (NPC) cell lines, RNA sequencing (RNA-seq) analysis revealed a substantial number of differentially expressed genes (DEGs) upon THZ1 treatment. Specifically, 25 genes were found to be upregulated, while a striking 567 genes were downregulated.[1][2]
Table 1: Top 10 Differentially Expressed Genes in Nasopharyngeal Carcinoma Cells Treated with THZ1
| Gene Symbol | Regulation |
| AC010970.2 | Upregulated |
| GPX1P1 | Upregulated |
| CHRAC1 | Upregulated |
| HERC3 | Upregulated |
| FAM89A | Upregulated |
| PPP1R10 | Downregulated |
| PNRC2 | Downregulated |
| TRIAP1 | Downregulated |
| NXT1 | Downregulated |
| DDIT4 | Downregulated |
This table summarizes the most significantly up- and downregulated genes in NPC cells following treatment with THZ1, as identified by RNA-seq analysis.[1]
Functional analysis of these DEGs indicates that the most significantly enriched pathways are related to the cell cycle .[1] This is consistent with CDK7's role as a CDK-activating kinase (CAK) that phosphorylates and activates other CDKs essential for cell cycle progression.[3] Key node genes identified in the protein-protein interaction network of these DEGs include CDC6, CDC34, CDK7, CDK9, CCNA2, CCNB1, CDT1, KIF11, LIN9, PLK1, and members of the POLR family, all of which are critical for cell cycle control and transcription.[2]
Inferred Profile of this compound
Direct quantitative gene expression data for this compound is not as readily available in the literature. However, based on its mechanism as a CDK7 inhibitor, it is expected to induce a broadly similar pattern of transcriptional repression, particularly affecting genes with super-enhancers and those involved in cell cycle progression and oncogenic signaling pathways. Studies on other selective CDK7 inhibitors like SY-351 have shown widespread defects in splicing and downregulation of proliferative hallmarks such as E2F and MYC targets.[4] Given that this compound also targets CDK7, it is highly probable that it would impact similar gene sets.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings, detailed experimental methodologies are crucial. Below are representative protocols for assessing differential gene expression following treatment with CDK7 inhibitors.
RNA Sequencing (RNA-seq) Protocol for THZ1 Treatment
1. Cell Culture and Treatment:
-
Nasopharyngeal carcinoma (NPC) cell lines (e.g., C666-1 and HK1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded and allowed to adhere overnight.
-
The following day, cells are treated with a specific concentration of THZ1 (e.g., 200 nM) or DMSO (vehicle control) for a defined period (e.g., 24 hours).
2. RNA Extraction and Library Preparation:
-
Total RNA is extracted from the treated and control cells using a suitable method, such as TRIzol reagent.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
RNA-seq libraries are prepared from high-quality RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
3. Sequencing and Data Analysis:
-
The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq.
-
Raw sequencing reads are subjected to quality control.
-
Reads are then aligned to the human reference genome (e.g., hg19 or hg38) using a splice-aware aligner like STAR.
-
Gene expression is quantified by counting the number of reads mapping to each gene.
-
Differential gene expression analysis is performed using tools like DESeq2 or edgeR to identify genes with statistically significant changes in expression between the THZ1-treated and control groups.[5]
-
Functional enrichment analysis (e.g., Gene Ontology and KEGG pathways) is conducted to interpret the biological significance of the differentially expressed genes.[2]
Signaling Pathways and Mechanisms of Action
CDK7 inhibitors exert their effects by disrupting the kinase activity of CDK7, which has profound consequences on two major cellular signaling networks: transcription and the cell cycle.
Role of CDK7 in Transcription
CDK7 is a core component of the general transcription factor TFIIH.[3][6] Its kinase activity is essential for the initiation of transcription by RNA polymerase II (Pol II). CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II at Serine 5 and Serine 7, which is a critical step for promoter clearance and the transition from transcription initiation to elongation.[7][8][9] Furthermore, CDK7 activates CDK9, which in turn phosphorylates the Pol II CTD at Serine 2, a modification associated with productive transcription elongation.[7][8]
By inhibiting CDK7, compounds like this compound and THZ1 block these phosphorylation events, leading to a global disruption of transcription. This explains the widespread downregulation of gene expression observed in RNA-seq studies.
Caption: CDK7's role in transcription initiation and elongation.
Role of CDK7 in Cell Cycle Progression
As the CDK-activating kinase (CAK), CDK7 is responsible for the phosphorylation and subsequent activation of several other CDKs that drive the cell cycle, including CDK1, CDK2, CDK4, and CDK6.[3][10] These CDKs, in complex with their respective cyclin partners, control the transitions between different phases of the cell cycle (G1, S, G2, and M).
Inhibition of CDK7 prevents the activation of these downstream CDKs, leading to cell cycle arrest, typically at the G1/S and G2/M checkpoints.[3] This mechanism is a key contributor to the anti-proliferative effects of CDK7 inhibitors in cancer cells.
Caption: CDK7's central role in activating cell cycle CDKs.
Conclusion
The available evidence strongly indicates that CDK7 inhibitors, including this compound and THZ1, exert their anti-cancer effects primarily through the widespread disruption of transcription and the induction of cell cycle arrest. While quantitative gene expression data for this compound remains less accessible compared to more extensively studied inhibitors like THZ1, the fundamental mechanism of CDK7 inhibition suggests a significant overlap in their effects on the transcriptome. Future studies involving direct comparative RNA-seq analyses will be invaluable for elucidating the subtle differences in their gene expression profiles, which may inform their specific clinical applications and potential for combination therapies. The diagrams and protocols provided in this guide offer a foundational understanding for researchers aiming to further investigate the intricate molecular consequences of CDK7 inhibition.
References
- 1. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 2. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 7. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cdk7-IN-8
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with the potent and selective Cdk7 inhibitor, Cdk7-IN-8. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. This guide will serve as a preferred resource for handling this and similar chemical compounds, offering procedural steps that directly address operational and disposal questions.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The handling of this compound, a potent active pharmaceutical ingredient, necessitates stringent adherence to personal protective equipment protocols. The following table summarizes the required PPE for various stages of handling this compound. This information is compiled from safety data sheets of analogous compounds and general best practices for handling hazardous chemicals.
| Equipment | Specification | Purpose |
| Respiratory Protection | NIOSH/MSHA-approved respirator | To prevent inhalation of the powdered compound. |
| Hand Protection | Chemical-resistant rubber gloves (e.g., Nitrile) | To avoid skin contact and absorption. |
| Eye Protection | Chemical safety goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe operational procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
